molecular formula C14H10ClNO3 B1671281 2-[(3-chlorobenzoyl)amino]benzoic Acid CAS No. 444286-45-7

2-[(3-chlorobenzoyl)amino]benzoic Acid

Cat. No.: B1671281
CAS No.: 444286-45-7
M. Wt: 275.68 g/mol
InChI Key: HEHNNRCUGYLIEA-UHFFFAOYSA-N
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Description

Endosidin8.0 is a novel modulator of the PIN1 accumulation, selectively modifying PIN1 basal plasma membrane targeting in Arabidopsis with minimal effects on apical plasma membrane proteins.

Properties

CAS No.

444286-45-7

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

2-[(3-chlorobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H10ClNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

HEHNNRCUGYLIEA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Endosidin8.0;  Endosidin-8.0;  Endosidin 8.0

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structural and Mechanistic Divergence of N-Substituted Anthranilic Acids: A Comparative Analysis of N-(3-chlorobenzoyl)anthranilic acid and the Fenamate Class

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anthranilic acid serves as a privileged scaffold in medicinal chemistry, giving rise to numerous pharmacologically active agents.[1][2][3] Among the most recognized are the fenamates, a class of N-arylanthranilic acids widely employed as non-steroidal anti-inflammatory drugs (NSAIDs).[4] This guide provides an in-depth technical analysis comparing the well-established fenamate class with N-(3-chlorobenzoyl)anthranilic acid, a representative N-acylanthranilic acid. The core distinction lies in the nature of the linkage to the anthranilic acid nitrogen—a secondary amine in fenamates versus an amide in N-(3-chlorobenzoyl)anthranilic acid. This seemingly subtle structural variance precipitates fundamental differences in chemical properties, synthetic strategy, and, most critically, the anticipated mechanism of action. While fenamates are defined by their cyclooxygenase (COX) inhibitory activity, the pharmacological profile of N-acyl derivatives is not presupposed and warrants distinct investigational pathways. This document is intended for researchers, scientists, and drug development professionals, providing foundational knowledge, comparative analysis, and actionable experimental protocols to characterize and differentiate these two important, yet distinct, classes of compounds.

The Anthranilic Acid Scaffold: A Foundation for Pharmacological Diversity

Anthranilic acid, or 2-aminobenzoic acid, is an amphoteric aromatic compound featuring both a carboxylic acid and an amine group in an ortho-relationship.[2][5] This unique arrangement provides a versatile platform for chemical modification, enabling the synthesis of a wide array of derivatives with diverse biological activities. The carboxyl group (pKa ≈ 4.8) is typically ionized at physiological pH, while the amino group (pKa ≈ 2.2) is not.[2] Its derivatives are central to the synthesis of pharmaceuticals and other bioactive molecules.[1][3] The two primary vectors for derivatization are the carboxylic acid and the amino group, with substitution at the nitrogen atom leading to particularly significant classes of compounds.

The Fenamate Class: N-Aryl Anthranilic Acid Derivatives

The fenamates are a major class of NSAIDs structurally defined as N-arylanthranilic acid derivatives.[4][6] This class includes clinically significant drugs such as mefenamic acid, tolfenamic acid, and flufenamic acid.[4][7] The defining structural feature is the N-phenylanthranilic acid core, where the nitrogen of anthranilic acid is linked directly to a substituted aryl ring.[6][8]

Core Structure and Chemical Identity

The fundamental linkage in a fenamate is a secondary amine, connecting the two aromatic rings. This bond imparts a degree of conformational flexibility that is crucial for biological activity.

Figure 1: General chemical structure of the fenamate class and representative examples.

Primary Mechanism of Action: COX Inhibition

The principal mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] By blocking these enzymes, fenamates prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[9] The degree of selectivity for COX-1 versus COX-2 can vary among different fenamates.[7][11]

AA Arachidonic Acid (from Cell Membrane) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGI2, etc.) COX->PGs Inflammation Pain, Inflammation, Fever PGs->Inflammation Fenamates Fenamates Fenamates->COX Inhibition

Figure 2: Simplified pathway showing the mechanism of action of fenamates via COX inhibition.

Structure-Activity Relationships (SAR)

Decades of research have established key SAR principles for the fenamate class:

  • NH Linker: The secondary amine (-NH-) moiety is essential for activity. Replacing it with other groups (e.g., -O-, -S-, -CH2-) significantly diminishes or abolishes anti-inflammatory effects.[12]

  • Carboxyl Group: The position of the carboxylic acid on the anthranilic acid ring is critical; only the ortho-amino orientation is active.[12]

  • N-Aryl Substitution: Substitutions on the N-aryl ring are a primary determinant of potency. For monosubstituted compounds, the order of activity is often 3' > 2' > 4'. Disubstitution at the 2' and 3' positions, as seen in mefenamic acid, is highly effective.[12][13]

Synthesis

The most common synthetic route to fenamates is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a substituted aniline with a 2-chlorobenzoic acid derivative in the presence of a base like potassium carbonate.[14][15]

start Start Materials: - 2-Chlorobenzoic Acid - Substituted Aniline step1 Combine reactants with: - Copper Catalyst (e.g., CuO) - Base (e.g., K2CO3) - Solvent (e.g., Amyl Alcohol) start->step1 step2 Reflux Reaction Mixture (Ullmann Condensation) step1->step2 step3 Work-up: - Cool and Dilute - Acidify (e.g., with HCl) to precipitate product step2->step3 step4 Purification: - Filter solid product - Recrystallize step3->step4 end Final Product: N-Aryl Anthranilic Acid (Fenamate) step4->end

Figure 4: Comparison of the N-Aryl (Amine) linkage in fenamates versus the N-Acyl (Amide) linkage.

Hypothesized Mechanism of Action
Proposed Synthesis

The synthesis of an N-acyl derivative does not require the harsh conditions of the Ullmann condensation. A standard and efficient method would be the acylation of anthranilic acid with an appropriate acyl chloride, such as 3-chlorobenzoyl chloride, under Schotten-Baumann conditions (in the presence of a mild base).

start Start Materials: - Anthranilic Acid - 3-Chlorobenzoyl Chloride step1 Dissolve Anthranilic Acid in aq. Base (e.g., NaOH, Pyridine) start->step1 step2 Add 3-Chlorobenzoyl Chloride dropwise with vigorous stirring step1->step2 step3 Work-up: - Stir for specified time - Acidify to precipitate product step2->step3 step4 Purification: - Filter solid product - Wash and Recrystallize step3->step4 end Final Product: N-(3-chlorobenzoyl)anthranilic acid step4->end

Figure 5: Proposed workflow for the synthesis of N-(3-chlorobenzoyl)anthranilic acid.

Comparative Summary

The following table provides a direct comparison of the key features differentiating the fenamate class from N-(3-chlorobenzoyl)anthranilic acid.

FeatureFenamate Class (e.g., Mefenamic Acid)N-(3-chlorobenzoyl)anthranilic acid
Chemical Class N-Aryl Anthranilic AcidN-Acyl Anthranilic Acid
Core Linkage Secondary Amine (-NH-)Amide (-NH-C=O-)
Parent Acid Anthranilic AcidAnthranilic Acid
N-Substituent Substituted Phenyl Ring3-chlorobenzoyl Group
Primary MOA Cyclooxygenase (COX) Inhibition [9][10]Unknown; Unlikely to be a potent COX inhibitor
Therapeutic Class Non-Steroidal Anti-inflammatory Drug (NSAID)Investigational
Typical Synthesis Ullmann Condensation [15]Acylation (e.g., Schotten-Baumann)
Key SAR Feature Intact -NH- group is critical for activity [12]N/A; SAR profile is undetermined

Experimental Protocols for Differentiation

For any novel anthranilic acid derivative, especially one from a different chemical class like an N-acyl derivative, a systematic experimental approach is required to validate its structure and elucidate its biological activity in comparison to established classes like fenamates.

Protocol: Synthesis and Structural Verification of N-(3-chlorobenzoyl)anthranilic acid
  • Objective: To synthesize the title compound and confirm its N-acyl structure.

  • Methodology:

    • Dissolve anthranilic acid (1.0 eq) in 1 M aqueous sodium hydroxide (2.5 eq) with cooling in an ice bath.

    • In a separate flask, dissolve 3-chlorobenzoyl chloride (1.1 eq) in a suitable organic solvent (e.g., dichloromethane).

    • Add the 3-chlorobenzoyl chloride solution dropwise to the stirring anthranilic acid solution over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Transfer the mixture to a separatory funnel, remove the organic layer, and wash the aqueous layer with dichloromethane.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water).

  • Validation & Causality:

    • ¹H NMR: The spectrum must show a downfield shift for the -NH proton (typically >10 ppm) due to the adjacent carbonyl, confirming the amide linkage. This is distinct from the -NH proton in fenamates.

    • IR Spectroscopy: A strong carbonyl stretch (~1650-1680 cm⁻¹) for the amide C=O, in addition to the carboxylic acid C=O (~1700 cm⁻¹), is required. Fenamates lack the amide carbonyl peak.

    • Mass Spectrometry: The observed molecular weight must match the calculated exact mass of C₁₄H₁₀ClNO₃.

Protocol: Comparative In Vitro COX Inhibition Assay
  • Objective: To determine if N-(3-chlorobenzoyl)anthranilic acid inhibits COX-1 and/or COX-2, using a known fenamate as a positive control.

  • Methodology:

    • Utilize a commercial COX (ovine or human) inhibitor screening assay kit (e.g., Cayman Chemical Cat. No. 701230 or equivalent).

    • Prepare stock solutions of the test compound (N-(3-chlorobenzoyl)anthranilic acid) and a positive control (Mefenamic Acid) in DMSO.

    • Perform serial dilutions to generate a concentration-response curve (e.g., 0.01 µM to 100 µM).

    • Follow the kit manufacturer's protocol, which typically involves incubating the enzyme (COX-1 or COX-2) with the inhibitor and arachidonic acid substrate.

    • The assay measures the production of Prostaglandin E₂ (PGE₂) via a colorimetric or fluorescent method.

    • Calculate the percent inhibition at each concentration relative to a vehicle control (DMSO).

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) for both compounds against both enzymes.

  • Trustworthiness & Expected Outcome: This self-validating system uses a well-characterized control (mefenamic acid) which should yield IC₅₀ values consistent with literature reports. It is hypothesized that N-(3-chlorobenzoyl)anthranilic acid will show significantly weaker or no inhibition (high IC₅₀ value) compared to mefenamic acid, thus mechanistically differentiating it from the fenamate class.

Conclusion

The distinction between N-(3-chlorobenzoyl)anthranilic acid and the fenamate class is fundamental. It is not a matter of varied substitution on a common scaffold, but a change in the core chemical nature of the scaffold itself—from an N-aryl (amine) to an N-acyl (amide) derivative. This single alteration transforms the synthetic approach, modifies the physicochemical properties, and critically, redirects the likely pharmacological activity away from the canonical COX-inhibition pathway of fenamates. For drug development professionals, this underscores the principle that modifications to linker chemistry can be as profound as changes to peripheral pharmacophores. The characterization of novel derivatives like N-(3-chlorobenzoyl)anthranilic acid must proceed without the mechanistic assumptions associated with established classes, employing rigorous structural validation and broad biological screening to uncover their true therapeutic potential.

References

  • Gurunath, S., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. The Journal of Pharmacology and Experimental Therapeutics, 343(1), 134-143. Available at: [Link]

  • Gurunath, S., et al. (2012). Structure-activity relationship of fenamates as Slo2.1 channel activators. PubMed. Available at: [Link]

  • Hill, J., & Zawia, N. H. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Cells, 10(3), 702. Available at: [Link]

  • Wikipedia. (n.d.). Mefenamic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). Fenamate chemical structures. ResearchGate. Available at: [Link]

  • Hill, J., & Zawia, N. H. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ufenamate? Patsnap Synapse. Available at: [Link]

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. Available at: [Link]

  • Bentham Science. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. Available at: [Link]

  • OUCI. (n.d.). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. OUCI. Available at: [Link]

  • Wikipedia. (n.d.). Fenamic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Encyclopedia.pub. (n.d.). Fenamates for Neurodegenerative Disorders. Encyclopedia.pub. Available at: [Link]

  • PubMed. (2016). Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Fenamates. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Mefenamic Acid. PubChem. Available at: [Link]

  • PubMed. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. PubMed. Available at: [Link]

  • Semantic Scholar. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Semantic Scholar. Available at: [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-7. Available at: [Link]

  • MDPI. (n.d.). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. MDPI. Available at: [Link]

  • Drugs.com. (n.d.). Mefenamic Acid: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

  • PubChem. (n.d.). N-(3-chloro-2-hydroxymethylphenyl)anthranilic acid. PubChem. Available at: [Link]

  • PubMed. (n.d.). Regioselective copper-catalyzed amination of chlorobenzoic acids. PubMed. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubMed. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. PubMed. Available at: [Link]

  • Straub, I., et al. (2013). Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3. British Journal of Pharmacology, 168(8), 1847-1860. Available at: [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates). Pharmacy 180. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Anthranilic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of anthranilic acid. PrepChem.com. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The anthranilic acid derivatives (fenamates) surveyed in this study. ResearchGate. Available at: [Link]

  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. Available at: [Link]

  • PubChemLite. (n.d.). N-(3-benzoylphenyl)anthranilic acid. PubChemLite. Available at: [Link]

Sources

Physicochemical Profiling and Solubility Engineering of 3-Chlorobenzoyl Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility profiling, thermodynamic modeling, and purification strategies for N-(3-chlorobenzoyl)anthranilic acid and its structural analogues. These compounds serve as critical intermediates in the synthesis of acridone-based alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs) similar to Lobenzarit and Mefenamic acid.

The guide moves beyond static data lists to provide a self-validating experimental framework . It details the isothermal saturation method for precise solubility determination, applies the Modified Apelblat Equation for thermodynamic correlation, and analyzes the impact of the 3-chlorobenzoyl moiety on crystal lattice energy and solvent interaction.

Molecular Architecture & Solubility Challenges

The core structure of N-(3-chlorobenzoyl)anthranilic acid consists of an anthranilic acid (2-aminobenzoic acid) scaffold acylated at the nitrogen position with a 3-chlorobenzoyl group.[1]

Structural Impact on Solvation
  • Loss of Zwitterionic Character: Unlike the parent anthranilic acid (pKa₁ ~2.2, pKa₂ ~4.9), the N-acylation converts the basic amine into a neutral amide. This eliminates the zwitterionic lattice stabilization, altering the solubility profile significantly.

  • Lipophilicity (LogP): The addition of the chlorophenyl ring increases the LogP (estimated > 3.5), drastically reducing aqueous solubility compared to anthranilic acid (0.57 g/100mL).

  • Crystal Packing: The amide bond facilitates strong intermolecular hydrogen bonding (

    
    ), creating a high-energy crystal lattice that resists dissolution in non-polar solvents.
    
The "Solvent Conflict" in Synthesis

Synthesis typically involves the Schotten-Baumann reaction or Ullmann condensation. A major process challenge is finding a solvent system that:

  • Solubilizes the reactants (Anthranilic acid + 3-chlorobenzoyl chloride).

  • Precipitates the product (N-(3-chlorobenzoyl)anthranilic acid) to drive equilibrium.

  • Allows for recrystallization to remove unreacted starting materials.

Experimental Protocol: Isothermal Saturation Method

To generate high-integrity solubility data, the Shake-Flask Method coupled with HPLC analysis is the gold standard.[1] This protocol minimizes errors from supersaturation and temperature fluctuations.

Workflow Diagram

The following diagram outlines the critical path from solid-state characterization to thermodynamic data extraction.

SolubilityWorkflow SolidChar Solid State Characterization (PXRD, DSC) Equilibration Equilibration (Shake Flask) 72h @ T ± 0.05K SolidChar->Equilibration Excess Solid Filtration Syringe Filtration (0.22 µm PTFE) Isothermal Equilibration->Filtration Saturated Supernatant Dilution Dilution (Mobile Phase) Filtration->Dilution Aliquot Analysis Quantification (HPLC-UV) Dilution->Analysis DataModel Thermodynamic Modeling (Apelblat) Analysis->DataModel Mole Fraction (x)

Figure 1: Workflow for precise solubility determination using the isothermal saturation method.

Step-by-Step Methodology
  • Preparation: Add excess solid N-(3-chlorobenzoyl)anthranilic acid to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm for 72 hours. Temperature must be controlled via a circulating water bath with accuracy

    
    .
    
  • Sampling: Stop agitation and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE membrane. Crucial: The syringe and filter must be at the same temperature as the solution to prevent precipitation.

  • Quantification: Dilute with methanol and analyze via HPLC (C18 column, Methanol/Water mobile phase, UV detection at

    
     nm).
    

Thermodynamic Modeling & Data Analysis

Experimental data points are discrete. To predict solubility at any temperature and calculate mixing properties, we use thermodynamic correlation models.

The Modified Apelblat Equation

This semi-empirical model is highly accurate for anthranilic acid derivatives in polar and non-polar solvents.



  • 
    : Mole fraction solubility of the solute.[2]
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Dissolution Thermodynamics

Using the van't Hoff analysis, we calculate the enthalpy (


) and entropy (

) of solution:

[1]
  • Positive

    
    :  Indicates the dissolution is endothermic (solubility increases with temperature).
    
  • Positive

    
    :  Indicates increased disorder, the driving force for dissolution in organic solvents.
    

Solubility Data & Solvent Selection

While specific data for the 3-chloro isomer is often proprietary, the solubility behavior closely mirrors N-phenylanthranilic acid and 3-chlorobenzoic acid .[1] The table below synthesizes representative solubility trends (


) for this chemical class at 298.15 K (25°C), derived from comparative literature analysis [1][2].
Representative Solubility Table (Mole Fraction )[1]
Solvent ClassSpecific SolventSolubility TrendSuitability for Process
Ketones AcetoneHigh (

range)
Excellent for recrystallization (cooling).[1]
Esters Ethyl AcetateHigh Good extraction solvent.
Alcohols EthanolModerate Suitable for washing; sustainable.
Alcohols MethanolModerate Common HPLC diluent.
Aromatics TolueneLow (

range)
Good antisolvent to force precipitation.[1]
Aqueous Water (pH 7)Very Low (

)
Poor solvent; product precipitates here.[1]
Solvent Power Ranking

[1]

Expert Insight: The high solubility in acetone is driven by the disruption of the intermolecular amide hydrogen bonds by the ketone carbonyl. Conversely, toluene lacks the polarity to break these bonds, resulting in poor solubility despite the aromatic ring stacking potential.

Bio-relevant Solubility: The pH Factor

For drug development, aqueous solubility is a function of pH. N-(3-chlorobenzoyl)anthranilic acid behaves as a weak acid.[1]

Dissolution Mechanism Diagram

DissolutionMechanism Solid Solid Drug (HA_solid) Solute Dissolved Neutral Species (HA_aq) Solid->Solute Intrinsic Solubility (S₀) Ionized Ionized Species (A⁻_aq) Solute->Ionized Deprotonation (Ka) Ionized->Solute Protonation LowPH Low pH (Gastric) High [H⁺] LowPH->Solute Shifts Equilibrium Left (Precipitation Risk) HighPH High pH (Intestinal) Low [H⁺] HighPH->Ionized Shifts Equilibrium Right (Enhanced Solubility)

Figure 2: pH-dependent dissolution mechanism of weak acidic derivatives.[1]

The Henderson-Hasselbalch Application

The total solubility (


) at a specific pH is calculated as:

[1]
  • Intrinsic Solubility (

    
    ):  The solubility of the neutral form (approx. equal to solubility in 0.1 M HCl).
    
  • pKa: Estimated at 3.8 - 4.2 for the carboxylic acid group (modulated by the electron-withdrawing 3-chlorobenzoyl group).[1]

  • Implication: At pH 1.2 (stomach), the compound is insoluble (

    
    ). At pH 7.4 (blood), solubility increases exponentially as the carboxylate anion forms.
    

References

  • Solubility of N-phenylanthranilic acid in nine organic solvents. Source: Journal of Chemical & Engineering Data (via ResearchGate). Context: Provides the baseline thermodynamic models (Apelblat) and solvent ranking (Acetone > Alcohols > Toluene) used to model the 3-chloro derivative. URL:[Link]

  • Synthesis and Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives. Source: Indian Journal of Pharmaceutical Sciences. Context: Details the synthesis (Ullmann condensation) and purification challenges relevant to solvent selection. URL:[Link]

  • Anthranilic Acid: Physical Properties and Solubility. Source: PubChem / National Library of Medicine. Context: Fundamental physicochemical data (pKa, water solubility) for the parent scaffold.[3][4][5] URL:[Link][1]

  • 3-Chlorobenzoic Acid Solubility Data. Source: National Toxicology Program (NTP).[6][7] Context: Solubility data for the acylating moiety, confirming the lipophilic contribution of the 3-chlorophenyl group. URL:[Link][1]

Sources

Technical Guide: 2-[(3-chlorobenzoyl)amino]benzoic Acid

[1]

Chemical Identity & Nomenclature Analysis

Precise nomenclature is the bedrock of chemical communication.[1] This section deconstructs the IUPAC name to validate the molecular structure.

IUPAC Name Decomposition

The name 2-[(3-chlorobenzoyl)amino]benzoic acid is constructed based on the priority of functional groups: Carboxylic Acid > Amide > Halogen .[1]

  • Parent Structure: Benzoic acid (Benzene ring with a -COOH group at position 1).[1]

  • Primary Substituent (Position 2): An amino group (-NH-).[1]

  • Secondary Substituent (on Nitrogen): A 3-chlorobenzoyl group.[1]

    • Benzoyl: A phenyl group attached to a carbonyl (C=O).[1]

    • 3-Chloro:[2] A chlorine atom at the meta position of this second phenyl ring.[1]

Distinction from Lobenzarit: It is critical for researchers to distinguish this molecule from Lobenzarit.[1]

  • Target Molecule: 2-[(3-chlorobenzoyl)amino ]benzoic acid (Amide linker, -NH-CO-).[1]

  • Lobenzarit: 4-chloro-2-(2-carboxyphenyl)amino benzoic acid (Amine linker, -NH-).[1]

Structural Visualization

The following diagram illustrates the logical assembly of the molecule from its synthons.

ChemicalStructurecluster_0Parent Corecluster_1Acyl SubstituentBenzoicAcidBenzoic Acid(COOH at C1)AminoGroupAmino Group(NH at C2)BenzoicAcid->AminoGroupAttached at C2BenzoylBenzoyl Group(C=O Linker)AminoGroup->BenzoylAmide Bond FormationFinal2-[(3-chlorobenzoyl)amino]benzoic acidAminoGroup->FinalChloro3-Chloro(Meta Position)Benzoyl->ChloroSubstituted Ring BChloro->Final

Figure 1: Structural decomposition showing the assembly of the anthranilic acid core and the chlorobenzoyl tail.

Synthesis Protocol: The Schotten-Baumann Reaction[3][4][5]

The most robust method for synthesizing N-acyl anthranilic acids is the Schotten-Baumann reaction . This biphasic or solvent-based acylation prevents the formation of di-acylated byproducts and simplifies purification.

Reaction Scheme

Reagents: Anthranilic acid + 3-Chlorobenzoyl chloride.[1] Base: Sodium Hydroxide (NaOH) or Pyridine/Triethylamine.[1] Solvent: Water/DCM (Biphasic) or Dry THF/DCM.[1]

1
Step-by-Step Experimental Protocol

Note: This protocol assumes a standard organic solvent approach for higher yield and ease of drying.

  • Preparation of Amine Solution:

    • Dissolve 10 mmol of Anthranilic acid in 20 mL of dry Dichloromethane (DCM).

    • Add 22 mmol of Triethylamine (TEA) (Excess base is required to neutralize HCl and keep the carboxylic acid deprotonated if necessary, though pyridine is often preferred for acylations).[1]

    • Critical Control: Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Acylation (The "Schotten-Baumann" Step):

    • Dissolve 10.5 mmol of 3-Chlorobenzoyl chloride in 5 mL of DCM.

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes.

    • Reasoning: Dropwise addition prevents localized heating and runaway side reactions (e.g., formation of benzoxazinones).[1]

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC (System: Hexane:Ethyl Acetate 1:1).[1] The starting anthranilic acid (fluorescent) should disappear.[1]

  • Work-up & Purification:

    • Acidify the mixture with 1N HCl to pH ~2 (Precipitates the free acid form).[1]

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash organic layer with Brine, dry over anhydrous

      
      .[1]
      
    • Recrystallization: Recrystallize the crude solid from Ethanol/Water to obtain pure white needles.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: Anthranilic Acid(10 mmol in DCM)BaseAddAdd Base (TEA/Pyridine)Cool to 0°CStart->BaseAddAcylationAdd 3-Cl-Benzoyl Chloride(Dropwise)BaseAdd->AcylationStirStir at RT (2-4 hrs)Monitor TLCAcylation->StirQuenchAcidify with 1N HCl(pH ~2)Stir->QuenchExtractExtract (EtOAc)Wash & DryQuench->ExtractRecrystRecrystallize(EtOH/Water)Extract->RecrystFinalProductPure 2-[(3-chlorobenzoyl)amino]benzoic acidRecryst->FinalProduct

Figure 2: Step-by-step synthesis workflow using a modified Schotten-Baumann approach.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting bioavailability and formulation requirements.[1]

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 275.69 g/mol Ideal for oral bioavailability (<500 Da).
Molecular Formula

-
LogP (Lipophilicity) 3.5 – 4.2Highly lipophilic; likely requires salt formation (e.g., Sodium salt) for aqueous solubility.[1]
pKa (Acid) ~3.8 – 4.2The carboxylic acid is ionizable; exists as an anion at physiological pH (7.4).[1]
H-Bond Donors 2 (NH, OH)Facilitates receptor binding.[1]
H-Bond Acceptors 3 (C=O amide, C=O acid, OH)-

Pharmacological & Synthetic Applications[5][6][7][8][9]

While this specific molecule is a chemical entity in its own right, its value lies in two primary areas: as a bioactive scaffold and a synthetic precursor .[1]

Biological Activity (AKR1C3 Inhibition)

Research into N-benzoyl anthranilic acid derivatives has identified them as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) .[1][3]

  • Mechanism: AKR1C3 is involved in the biosynthesis of androgens and prostaglandins.

  • Relevance: Inhibition of this enzyme is a therapeutic target for Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML).[1] The amide linkage mimics the substrate transition state, blocking the active site.[1]

Precursor to Quinazolinones

This molecule is the direct linear precursor to 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one .[1]

  • Cyclization: Heating 2-[(3-chlorobenzoyl)amino]benzoic acid with Acetic Anhydride causes ring closure (dehydration).[1]

  • Utility: Benzoxazinones are pharmacophores for serine protease inhibitors.[1]

BiologicalUtilitycluster_bioBiological Targetcluster_synSynthetic TransformationInput2-[(3-chlorobenzoyl)amino]benzoic acidAKRInhibit AKR1C3(Prostate Cancer Target)Input->AKRDirect BindingCyclizationDehydrative Cyclization(Ac2O / Heat)Input->CyclizationChemical ProcessQuin2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-oneCyclization->Quin

Figure 3: Dual utility of the molecule as a biological inhibitor and a synthetic intermediate.[1]

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR)

Solvent: DMSO-

1
  • Amide Proton (-NH-): A sharp, downfield singlet between 11.0 – 12.5 ppm .[1] This confirms the formation of the amide bond and distinguishes it from the starting amine (broad singlet ~5-7 ppm).[1]

  • Carboxylic Acid (-COOH): A very broad singlet, often >13 ppm (may be invisible depending on water content).[1]

  • Aromatic Region: Distinct patterns for the two rings.[1] The 3-chlorophenyl ring will show a characteristic pattern (singlet for H2, doublets for H4/H6) distinct from the anthranilic ring.[1]

Infrared Spectroscopy (IR)
  • Amide Carbonyl: Strong band at 1640–1660

    
      (Amide I).[1]
    
  • Acid Carbonyl: Distinct band at 1680–1700

    
     .[1]
    
  • Absence: The disappearance of the double spike of the primary amine (

    
    ) around 3300–3400 
    
    
    confirms the conversion of the starting material.[1]

References

  • PubChem. (n.d.).[1] 2-(3-chlorobenzoylamino)benzoic acid.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Adeniji, A. O., et al. (2012).[1] Development of N-benzoyl anthranilic acid derivatives as potent and selective AKR1C3 inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

2-[(3-chlorobenzoyl)amino]benzoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[(3-chlorobenzoyl)amino]benzoic acid , a significant N-aroyl anthranilic acid derivative. This compound serves as a critical intermediate in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drug (NSAID) analogs.

The following content is structured as a technical whitepaper, synthesizing chemical properties, synthesis protocols, safety data (SDS), and pharmacological applications.

CAS Registry Number: (Analogous/Derivative Reference: 118-92-3 for parent Anthranilic Acid; Specific isomer often cataloged as research chemical) IUPAC Name: 2-(3-chlorobenzamido)benzoic acid Synonyms: N-(3-chlorobenzoyl)anthranilic acid; 3'-chlorobenzanilide-2-carboxylic acid.

Part 1: Chemical Identity & Physicochemical Properties[1]

This compound belongs to the class of N-acyl anthranilic acids . Structurally, it consists of an anthranilic acid moiety acylated at the nitrogen by a 3-chlorobenzoyl group. This intramolecular hydrogen bonding (between the amide NH and the carboxylic carbonyl) significantly influences its solubility and reactivity.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Molecular Formula

Molecular Weight 275.69 g/mol
Physical State Solid (Crystalline powder)Usually off-white to pale yellow.
Melting Point 198–202 °C (Predicted)High MP due to intermolecular H-bonding.
Solubility DMSO, DMF, hot EthanolPoorly soluble in water; soluble in basic aqueous solutions (as carboxylate salt).
pKa (Acid) ~3.8 – 4.2Carboxylic acid proton.
LogP ~3.2 – 3.5Lipophilic character due to the chlorophenyl ring.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 2-[(3-chlorobenzoyl)amino]benzoic acid typically follows a Schotten-Baumann reaction or a modified acylation using an organic base. The following protocol is a self-validating system designed for high purity.

Experimental Protocol: N-Acylation of Anthranilic Acid

Objective: Selective acylation of the amino group without oligomerization.

Reagents:

  • Anthranilic acid (1.0 eq)

  • 3-Chlorobenzoyl chloride (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Anthranilic acid (13.7 g, 100 mmol) in dry DCM (150 mL).

  • Base Addition: Add Pyridine (16.2 mL, 200 mmol) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylation: Add 3-Chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 30 minutes. The exothermic reaction requires slow addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (System: Hexane:Ethyl Acetate 1:1) should show the disappearance of the starting amine.

  • Quenching: Pour the reaction mixture into 1N HCl (200 mL) to neutralize excess pyridine and precipitate the product (since the free acid is less soluble in acidic aqueous/organic biphasic systems).

  • Isolation: Filter the precipitate. If the product remains in the organic layer, separate the layers, wash the organic phase with water and brine, dry over MgSO₄, and evaporate.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield needle-like crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Anthranilic Acid (DCM Solution) Reagent Add: 3-Chlorobenzoyl Chloride + Pyridine (0°C) Start->Reagent Dissolution Intermediate Intermediate: Reaction Mixture Reagent->Intermediate Acylation (4-6h) Quench Quench: 1N HCl (Precipitation) Intermediate->Quench Neutralization Product Final Product: 2-[(3-chlorobenzoyl)amino]benzoic acid Quench->Product Filtration & Recrystallization

Figure 1: Step-by-step synthesis workflow via Schotten-Baumann conditions.

Part 3: Safety Data Sheet (SDS) - Technical Profile

As a research chemical, specific toxicological data (LD50) for this exact isomer may be limited. The following safety profile is derived from "Read-Across" methodology using structural analogs (Anthranilic acid, Benzamides, and Chlorobenzoic acid derivatives).

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2]

    • H412: Harmful to aquatic life with long-lasting effects (due to the chloro-substituent).

First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Critical: The acidic nature requires immediate dilution.

  • Skin Contact: Wash off immediately with soap and plenty of water.[1][3][4] Remove contaminated clothing.[1][2][3][4][5][6]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2][3][4][5][7] Do NOT induce vomiting unless directed by medical personnel.

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[1][3][4][6][7] Avoid formation of dust and aerosols.[1][2][3][4][5][6] Provide appropriate exhaust ventilation at places where dust is formed.[6]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

    • Recommended Temperature: 2–8°C (Refrigerate) for long-term stability.

    • Incompatibilities: Strong oxidizing agents, strong bases (will form salts).

Exposure Controls / Personal Protection
PPE TypeSpecification
Respiratory N95 (US) or P1 (EU EN 143) dust mask if ventilation is insufficient.
Eye Protection Safety glasses with side-shields (EN166).[2]
Hand Protection Nitrile rubber gloves (0.11 mm thickness).
Body Protection Lab coat.

Part 4: Biological & Pharmacological Context[12]

This compound is not just a chemical intermediate; it possesses a "privileged scaffold" in medicinal chemistry. The N-phenylanthranilic acid core (fenamate) is well-known for COX inhibition, but the N-benzoyl variant (this compound) shifts the activity profile.

Mechanisms and Applications
  • Acridone Precursor: The primary utility is the cyclization to form 3-chloroacridone derivatives via polyphosphoric acid (PPA) mediated ring closure. Acridones are potent DNA intercalators and antiviral agents.

  • Enzyme Inhibition: Analogs of N-benzoyl anthranilic acids have been identified as inhibitors of Aldo-Keto Reductase (AKR1C) enzymes, which are involved in steroid metabolism and prostaglandin synthesis.

  • Anti-inflammatory Potential: While less potent than fenamates (which have an amine linkage), the amide linkage retains some ability to modulate inflammatory cytokines, though it is often used as a prodrug or scaffold for further modification.

Pathway Visualization: From Scaffold to Active Drug

Pharmacophore Precursor 2-[(3-chlorobenzoyl)amino]benzoic acid Cyclization Cyclization (PPA/H2SO4) Precursor->Cyclization Dehydration (-H2O) Acridone 3-Chloroacridone Scaffold (DNA Intercalator) Cyclization->Acridone Derivatization Functionalization Acridone->Derivatization Antiviral Antiviral Agents (e.g., Acridoneacetic acid) Derivatization->Antiviral Anticancer Anticancer Agents (Topoisomerase Inhibitors) Derivatization->Anticancer

Figure 2: Pharmacological pathway showing the conversion of the title compound into bioactive acridone scaffolds.

Part 5: Analytical Verification

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be verified.

Proton NMR ( -NMR) in DMSO-
  • Carboxylic Acid (-COOH): Broad singlet at

    
     13.0–14.0 ppm (exchangeable with 
    
    
    
    ).
  • Amide (-NH-): Singlet at

    
     11.5–12.5 ppm. The downfield shift confirms the intramolecular H-bond with the carboxylic acid.
    
  • Aromatic Region:

    • Anthranilic ring protons: Doublet (~8.5 ppm, H-3 adjacent to NH), followed by multiplets for H-4, H-5, H-6 (7.0–8.0 ppm).

    • 3-Chlorobenzoyl protons: Distinct pattern for the meta-substituted ring (singlet for H-2', multiplets for H-4', H-5', H-6').

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band 2500–3300

    
     (Carboxylic acid dimer).
    
  • N-H Stretch: Sharp band ~3300–3350

    
    .
    
  • C=O Stretch (Acid): ~1680–1700

    
    .
    
  • C=O Stretch (Amide I): ~1650–1660

    
     (Lower frequency due to conjugation and H-bonding).
    

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 118-92-3 (Anthranilic Acid - Parent Structure). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzoic acid derivatives. Retrieved from [Link]

Sources

The N-Benzoyl Anthranilic Acid Scaffold: From Tranilast to Next-Gen DHODH & AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the evolution and pharmacological utility of N-benzoyl anthranilic acid derivatives , a privileged scaffold in medicinal chemistry.[1] Distinct from their reduced N-phenyl analogs (the Fenamates), these amide-linked congeners exhibit a divergent therapeutic profile, shifting from simple COX inhibition to complex modulation of Dihydroorotate Dehydrogenase (DHODH) , Aldo-keto Reductase 1C3 (AKR1C3) , and Mast Cell degranulation .

This guide is structured for drug discovery professionals, detailing the synthetic genesis, mechanistic pathways, and structure-activity relationships (SAR) that define this class.

Part 1: Chemical Genesis & The "Privileged" Scaffold

The anthranilic acid (2-aminobenzoic acid) core is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, a critical chemical distinction bifurcates its utility:

  • The Fenamates (N-Aryl): Formed via an amine linkage (e.g., Mefenamic acid). primarily target Cyclooxygenase (COX) enzymes.

  • The N-Benzoyl Derivatives (N-Acyl): Formed via an amide linkage. This planar, electron-withdrawing linker alters the vector of the side chain, enabling binding to deep hydrophobic pockets in enzymes like DHODH and AKR1C3.

Structural Evolution

The discovery trajectory began with the identification of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) in the 1970s by Kissei Pharmaceutical. While technically a cinnamoyl derivative, Tranilast established the N-acyl anthranilic acid pharmacophore, proving that acylation of the aniline nitrogen could unlock potent anti-allergic and anti-fibrotic properties distinct from NSAIDs.

Part 2: The Tranilast Paradigm

Tranilast remains the clinical prototype for this class. Originally approved in Japan and South Korea for bronchial asthma and keloids, its mechanism has been progressively deconvoluted to reveal a multi-target profile.

Mechanism of Action

Tranilast does not inhibit COX. Instead, it functions as a "Mast Cell Stabilizer" and a modulator of the TGF-


 pathway.
  • Mast Cell Stabilization: Inhibits the release of histamine and leukotrienes from mast cells.

  • TGF-

    
     Inhibition:  Suppresses collagen synthesis in fibroblasts, preventing fibrosis.
    
  • NLRP3 Inflammasome: Recent data suggests Tranilast directly binds to the NACHT domain of NLRP3, blocking inflammasome assembly.

Visualization: Tranilast Signaling Modulation

TranilastMechanism Tranilast Tranilast (N-cinnamoyl anthranilic acid) MastCell Mast Cell Membrane Tranilast->MastCell Stabilizes TGFBeta TGF-Beta Signaling Tranilast->TGFBeta Inhibits NLRP3 NLRP3 Inflammasome Tranilast->NLRP3 Blocks Assembly Histamine Histamine/Cytokine Release MastCell->Histamine Prevents Fibrosis Fibrosis/Collagen Deposition TGFBeta->Fibrosis Reduces Inflammation Pro-inflammatory Cytokines (IL-1B) NLRP3->Inflammation Downregulates

Caption: Tranilast pleiotropy: Simultaneous modulation of mast cell degranulation, fibrotic signaling, and innate immune activation.

Part 3: Modern Targets – DHODH & AKR1C3

The N-benzoyl scaffold has recently resurged as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.

The DHODH Connection

Rapidly proliferating cells (T-cells, cancer cells) rely on de novo pyrimidine synthesis. DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing Ubiquinone (CoQ10) to Ubiquinol.

  • Binding Mode: N-benzoyl anthranilic acids bind to the ubiquinone-binding tunnel of DHODH. The carboxylic acid moiety interacts with Arg136/Gln47 (human numbering), mimicking the orotate headgroup, while the benzoyl ring occupies the hydrophobic channel.

  • Therapeutic Utility: Rheumatoid arthritis (similar to Leflunomide), viral infections, and acute myeloid leukemia (AML).

AKR1C3 Inhibition (Prostate Cancer)

Aldo-keto reductase 1C3 (AKR1C3) converts weak androgens (androstenedione) into potent androgens (testosterone/DHT) in prostate tissue, driving Castration-Resistant Prostate Cancer (CRPC).

  • Discovery: Specific N-benzoyl anthranilic acid derivatives were identified as selective AKR1C3 inhibitors (IC50 ~300 nM), preventing intratumoral androgen synthesis without affecting the global CYP17A1 pathway.

Part 4: Synthetic Methodologies

The synthesis of N-benzoyl anthranilic acids relies on the acylation of the aniline amine. While conceptually simple, controlling chemoselectivity (avoiding O-acylation or benzoxazinone formation) is critical.

Protocol A: Schotten-Baumann Acylation (Standard)

This method is preferred for its robustness and scalability.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Aroyl Chloride (1.1 eq)

  • Base: 10% NaOH or Pyridine/TEA

  • Solvent: Water/Acetone (Schotten-Baumann) or DCM (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve anthranilic acid in 10% NaOH solution (2.5 eq). Cool to 0–5°C.

  • Addition: Add benzoyl chloride dropwise over 30 minutes, maintaining temperature <10°C. Vigorous stirring is essential to prevent hydrolysis of the acid chloride.

  • Precipitation: The reaction mixture will thicken. Stir for 2 hours at room temperature.

  • Acidification: Acidify carefully with 2M HCl to pH 2–3. The N-benzoyl derivative will precipitate as a white/off-white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water or Acetic Acid.

Protocol B: Cyanuric Chloride Activation (One-Pot)

Used when the acid chloride is unstable or unavailable, starting directly from the carboxylic acid.

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) and Cyanuric Chloride (0.33 eq) in Acetone/TEA. Stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add anthranilic acid (1.0 eq). Reflux for 3-6 hours.

  • Workup: Pour into ice water; filter the precipitate.

Visualization: Synthetic Pathway

Synthesis Anthranilic Anthranilic Acid (2-NH2-Ph-COOH) Intermediate Tetrahedral Intermediate Anthranilic->Intermediate Base (NaOH/TEA) BenzoylCl Benzoyl Chloride (R-Ph-COCl) BenzoylCl->Intermediate Product N-Benzoyl Anthranilic Acid Intermediate->Product HCl Workup (pH 2-3) SideProduct Benzoxazinone (Cyclized byproduct) Intermediate->SideProduct Dehydration (Ac2O/Heat)

Caption: Synthetic route via Schotten-Baumann. Note the risk of cyclization to benzoxazinone under dehydrating conditions.

Part 5: Structure-Activity Relationship (SAR)

The biological activity of this scaffold is highly sensitive to substitution patterns on both the anthranilic (Ring A) and benzoyl (Ring B) moieties.

Comparative SAR Data
FeatureTranilast (Anti-fibrotic)DHODH Inhibitors (Antiviral/Oncology)AKR1C3 Inhibitors (Prostate Cancer)
Linker Cinnamoyl (Vinyl spacer)Benzoyl (Direct Amide)Benzoyl (Direct Amide)
Ring A (Anthranilic) -COOH essential-COOH essential (mimics Orotate)-COOH essential
Ring B (Acyl) 3,4-dimethoxy2,3,5,6-tetrafluoro or biphenyl3-phenoxy or bulky lipophilic groups
Key Interaction Mast cell membrane stabilizationHydrophobic tunnel occupancy (Ubiquinone site)Selectivity over AKR1C1/C2
Potency (IC50) ~30-100 µM< 50 nM~300 nM

Key SAR Rules:

  • The Acid Is Critical: Converting the -COOH to an ester or amide generally abolishes activity for DHODH and AKR1C3, as the acid anchors the molecule via salt bridges (e.g., with Arg136 in DHODH).

  • Lipophilicity of Ring B: For DHODH inhibition, Ring B must be highly lipophilic (e.g., biphenyl, naphthyl, or halogenated phenyl) to penetrate the ubiquinone tunnel.

  • Ortho-Substitution: Substituents at the ortho position of Ring B can twist the amide bond, locking the conformation. This is often used to improve selectivity.

References

  • Koda, A., et al. (1985). "The mechanism of action of tranilast."[2][3] Journal of Allergy and Clinical Immunology.

  • Fritzson, I., et al. (2010). "Inhibition of Human DHODH by N-(Alkylcarbonyl)anthranilic Acids Identified by Structure-Guided Fragment Selection." ChemMedChem.

  • Sinreih, M., et al. (2012). "N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3." Bioorganic & Medicinal Chemistry Letters.

  • Heshmat, M., et al. (2024).[4][5] "Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17." Journal of Medicinal Chemistry.

  • Darakhshan, S., et al. (2021). "Tranilast: a review of its therapeutic applications." Pharmacological Reports.

Sources

Methodological & Application

Application Notes and Protocols for the Schotten-Baumann Benzoylation of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Acylation of Anthranilic Acid via the Schotten-Baumann Reaction

The Schotten-Baumann reaction, a cornerstone of organic synthesis first described by German chemists Carl Schotten and Eugen Baumann in 1883, provides a robust and versatile method for the acylation of amines and alcohols.[1][2] This application note focuses on a specific and important application of this reaction: the benzoylation of anthranilic acid (2-aminobenzoic acid) to synthesize N-benzoyl anthranilic acid (2-benzamidobenzoic acid). This transformation is of significant interest to researchers in medicinal chemistry and drug development, as N-acyl derivatives of anthranilic acid are precursors to a variety of biologically active compounds and heterocyclic systems.[3]

Anthranilic acid presents a unique substrate for the Schotten-Baumann reaction due to its bifunctional nature, containing both a nucleophilic amino group and an acidic carboxylic acid group.[4] The protocol detailed herein is optimized to selectively acylate the amino group while managing the reactivity of the carboxylic acid moiety, ensuring a high yield and purity of the desired N-benzoyl product. The "Schotten-Baumann conditions" typically refer to a biphasic system, often utilizing an aqueous base and an organic solvent, which is particularly effective for this transformation.[1][5] The aqueous base, typically sodium hydroxide, serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction and maintains the amine in its free, nucleophilic state, thereby driving the reaction to completion.[2][6]

This guide will provide a detailed, step-by-step protocol for the benzoylation of anthranilic acid, delve into the mechanistic underpinnings of the reaction, discuss critical experimental parameters, and offer insights into the purification of the final product.

Reaction Mechanism: A Stepwise Look at N-Benzoylation

The Schotten-Baumann benzoylation of anthranilic acid proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Deprotonation and Activation: In the aqueous basic solution, the carboxylic acid group of anthranilic acid is deprotonated to form the sodium salt, which is soluble in the aqueous phase. The amino group remains as a potent nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being an excellent leaving group, is expelled, and the carbonyl double bond is reformed.

  • Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the sodium hydroxide in the reaction medium to form sodium chloride and water. This is a critical step, as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[2][6]

The overall reaction can be summarized as follows:

C₆H₄(NH₂)(COOH) + C₆H₅COCl + 2 NaOH → C₆H₄(NHCOC₆H₅)(COONa) + NaCl + 2 H₂O

Subsequent acidification during the workup protonates the carboxylate to yield the final product, N-benzoyl anthranilic acid.

Experimental Protocol: Synthesis of N-Benzoyl Anthranilic Acid

This protocol provides a detailed procedure for the laboratory-scale synthesis of N-benzoyl anthranilic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles
Anthranilic AcidC₇H₇NO₂137.145.0 g0.036
Sodium HydroxideNaOH40.003.2 g0.080
Benzoyl ChlorideC₇H₅ClO140.574.7 mL (5.7 g)0.041
Deionized WaterH₂O18.02~150 mL-
Concentrated HClHCl36.46As needed-
EthanolC₂H₅OH46.07For recrystallization-
Equipment
  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Dropping funnel (optional, but recommended for controlled addition)

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Beakers

  • Recrystallization apparatus

Detailed Step-by-Step Procedure
  • Preparation of the Anthranilic Acid Solution:

    • In a 250 mL Erlenmeyer flask, dissolve 3.2 g of sodium hydroxide in 50 mL of deionized water. Cool the solution to room temperature.

    • To this solution, add 5.0 g of anthranilic acid. Stir the mixture until the anthranilic acid is completely dissolved. The formation of sodium anthranilate enhances its solubility in the aqueous medium.

    • Cool the flask in an ice bath to maintain a low temperature during the addition of benzoyl chloride.

  • Addition of Benzoyl Chloride:

    • Measure 4.7 mL of benzoyl chloride.

    • Slowly, and with vigorous stirring, add the benzoyl chloride dropwise to the cold anthranilic acid solution over a period of 15-20 minutes.[7] The slow addition is crucial to control the exothermic reaction.[8]

    • A white precipitate of N-benzoyl anthranilic acid will begin to form.

  • Reaction Completion:

    • After the addition is complete, remove the flask from the ice bath and continue to stir the mixture vigorously at room temperature for an additional 30-45 minutes.[7] This ensures the reaction goes to completion.

    • Check for the characteristic pungent smell of benzoyl chloride to ensure it has been fully consumed. The absence of this smell is a good indicator of reaction completion.[9]

  • Work-up and Isolation of the Crude Product:

    • After the stirring period, cool the reaction mixture in an ice bath.

    • Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while stirring. Check the pH frequently with pH paper or a pH meter. Continue adding acid until the pH is approximately 2-3. This step protonates the sodium salt of N-benzoyl anthranilic acid, causing it to precipitate out of the solution.

    • Collect the white, solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product on the filter paper with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.[7]

  • Purification by Recrystallization:

    • Transfer the crude N-benzoyl anthranilic acid to a beaker.

    • Recrystallize the product from a suitable solvent, such as aqueous ethanol.[3] To do this, dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry them in a desiccator or a vacuum oven.

Safety Precautions
  • Benzoyl chloride is corrosive, a lachrymator, and reacts with moisture. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12][13]

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is a strong acid and is corrosive. Handle with care in a fume hood.

  • The reaction of benzoyl chloride with the basic solution is exothermic. Proper cooling is necessary to prevent overheating and potential side reactions.

Visualizing the Workflow

The following diagram illustrates the key stages of the Schotten-Baumann benzoylation of anthranilic acid protocol.

Schotten_Baumann_Benzoylation cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start_node Start prep_anthranilic Dissolve Anthranilic Acid in NaOH(aq) start_node->prep_anthranilic end_node Pure N-Benzoyl Anthranilic Acid process_node process_node reagent_node reagent_node add_benzoyl Add Benzoyl Chloride (dropwise, with cooling) prep_anthranilic->add_benzoyl stir_reaction Stir at Room Temp add_benzoyl->stir_reaction acidify Acidify with HCl to pH 2-3 stir_reaction->acidify filter_crude Vacuum Filter Crude Product acidify->filter_crude wash_crude Wash with Cold Water filter_crude->wash_crude recrystallize Recrystallize from Aqueous Ethanol wash_crude->recrystallize filter_pure Vacuum Filter Pure Product recrystallize->filter_pure dry_product Dry Product filter_pure->dry_product dry_product->end_node

Caption: Workflow for the synthesis and purification of N-benzoyl anthranilic acid.

Conclusion and Further Applications

The Schotten-Baumann benzoylation of anthranilic acid is a reliable and efficient method for the synthesis of N-benzoyl anthranilic acid. The use of a biphasic system with an aqueous base is key to the success of this reaction, ensuring the selective acylation of the amino group. The protocol described in this application note, with its emphasis on controlled addition of reagents and careful workup, provides a solid foundation for researchers to produce this valuable synthetic intermediate with high yield and purity. The resulting N-benzoyl anthranilic acid can be used in a variety of subsequent synthetic transformations, including the preparation of pharmaceuticals and other advanced materials.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Google Patents. (1984). Process for preparing 2-benzoylbenzoic acids.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • vibzz lab. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation [Video]. YouTube. Retrieved from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • E-CHIMICA. (2021, July 15). Preparation of Benzoic acid from Benzamide [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Quora. (2018, February 22). How will you prepare benzoic acid from benzamide? Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acridone. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzoyl anthranilic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

Sources

Microwave-assisted synthesis of N-(3-chlorobenzoyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Rapid Synthesis of N-(3-chlorobenzoyl)anthranilic Acid via Microwave Irradiation

Authored by: A Senior Application Scientist

This document provides a comprehensive protocol and scientific rationale for the synthesis of N-(3-chlorobenzoyl)anthranilic acid, a derivative of the fenamic acid class of compounds, utilizing Microwave-Assisted Organic Synthesis (MAOS). This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage modern, efficient synthetic methodologies.

Strategic Overview: The Imperative for Greener, Faster Synthesis

N-aroylanthranilic acids are significant scaffolds in medicinal chemistry, forming the core of several non-steroidal anti-inflammatory drugs (NSAIDs). The traditional synthesis of these compounds often involves prolonged reaction times under thermal reflux, significant energy consumption, and the potential for byproduct formation.[1][2]

Microwave-assisted organic synthesis (MAOS) emerges as a superior alternative, aligning with the principles of green chemistry.[3][4] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS facilitates rapid, uniform, and efficient heating.[3][5] This "volumetric heating" dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[6][7][8] This protocol details the N-acylation of anthranilic acid with 3-chlorobenzoyl chloride, a reaction that is exceptionally amenable to microwave acceleration.

Reaction Principle and Mechanism

The core transformation is a nucleophilic acyl substitution, specifically the formation of an amide bond. The lone pair of electrons on the nitrogen atom of the anthranilic acid's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate results in the expulsion of a chloride ion, which is neutralized by a base or a second equivalent of the amine, yielding the final N-acylated product and hydrochloric acid.

Visualizing the Mechanism: Nucleophilic Acyl Substitution

G cluster_reactants Reactants cluster_process Mechanism Steps cluster_product Product Anthranilic_Acid Anthranilic Acid (Nucleophile) Step1 Nucleophilic Attack Anthranilic_Acid->Step1 Acyl_Chloride 3-Chlorobenzoyl Chloride (Electrophile) Acyl_Chloride->Step1 Step2 Tetrahedral Intermediate Step1->Step2 Forms unstable intermediate Step3 Elimination of Cl⁻ Step2->Step3 Intermediate collapses Step4 Deprotonation Step3->Step4 Reforms C=O bond Product N-(3-chlorobenzoyl)anthranilic acid Step4->Product Final product formation

Caption: Simplified mechanism of N-acylation.

Materials and Equipment

Chemicals & Reagents
ReagentFormulaMol. Wt.CAS No.Notes
Anthranilic AcidC₇H₇NO₂137.14118-92-3Reagent grade
3-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.01609-65-4Corrosive, handle in fume hood
PyridineC₅H₅N79.10110-86-1Anhydrous, acts as solvent and acid scavenger
Hydrochloric Acid (HCl)HCl36.467647-01-02M solution for work-up
Ethanol (EtOH)C₂H₅OH46.0764-17-5For recrystallization
Deionized WaterH₂O18.027732-18-5For work-up and recrystallization
Equipment
  • Dedicated laboratory microwave reactor (e.g., CEM, Anton Paar, Biotage) with certified pressure-sealed vessels and online temperature/pressure monitoring. Use of a domestic microwave oven is strictly forbidden due to extreme safety hazards. [9][10]

  • 10 mL microwave process vials with stir bars.

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).

  • Büchner funnel and vacuum filtration apparatus.

  • Magnetic stirrer and hotplate.

  • Analytical balance (±0.001 g).

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Melting point apparatus.

  • FT-IR and NMR spectrometers for characterization.

Detailed Step-by-Step Protocol

Step 1: Reagent Preparation and Reaction Setup
  • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add anthranilic acid (0.50 g, 3.65 mmol).

  • In a fume hood, add 3 mL of anhydrous pyridine to the vessel. Stir the mixture until the anthranilic acid is fully dissolved.

  • Carefully add 3-chlorobenzoyl chloride (0.46 mL, 3.65 mmol, 1.0 eq) dropwise to the stirring solution. A slight exotherm may be observed.

  • Securely cap the vessel according to the microwave reactor manufacturer's instructions. Expertise Insight: Ensuring a proper seal is critical for safety and to maintain the pressure required to superheat the solvent above its atmospheric boiling point.[11]

Step 2: Microwave Irradiation
  • Place the sealed vessel into the cavity of the microwave reactor.

  • Program the instrument with the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Microwave Power: Dynamic (power will modulate to maintain target temperature)

    • Stirring: High

  • Initiate the irradiation sequence. The system will automatically monitor and control the internal temperature and pressure.

Step 3: Product Isolation and Work-Up
  • After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the reactor. Trustworthiness Check: Never attempt to open a hot, pressurized vessel.[11]

  • Pour the reaction mixture into a beaker containing 50 mL of cold 2M hydrochloric acid (HCl). This step protonates the carboxylate and neutralizes the pyridine, causing the desired product to precipitate.

  • Stir the acidic mixture for 10-15 minutes in an ice bath to ensure complete precipitation.

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Allow the product to air-dry on the filter for 15-20 minutes before transferring it to a watch glass for further drying.

Step 4: Purification and Characterization
  • Purification: Recrystallize the crude solid from an ethanol/water mixture.[12][13] Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry to a constant weight.

  • Characterization:

    • Yield Calculation: Determine the final mass and calculate the percentage yield.

    • Melting Point: Measure the melting point and compare it to the literature value.

    • Spectroscopy: Obtain FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the chemical structure and purity of the final product.

Experimental Workflow Visualization

G A 1. Reagent Addition (Anthranilic Acid, Pyridine, 3-Chlorobenzoyl Chloride) B 2. Vessel Sealing A->B C 3. Microwave Irradiation (120°C, 5 min) B->C D 4. Controlled Cooling (<50°C) C->D E 5. Precipitation (Pour into 2M HCl) D->E F 6. Vacuum Filtration (Isolate Crude Product) E->F G 7. Recrystallization (Ethanol/Water) F->G H 8. Final Filtration & Drying G->H I 9. Characterization (MP, FT-IR, NMR) H->I

Caption: Workflow for microwave-assisted synthesis.

Scientific Discussion: Why MAOS Excels

The profound efficiency of microwave synthesis stems from its unique heating mechanism, which circumvents the limitations of conventional conductive heating.[3]

  • Rate Acceleration: Microwave energy directly excites polar molecules, leading to rapid and uniform temperature elevation throughout the reaction medium.[6] This allows the reaction to reach and surpass its activation energy barrier much faster than conventional methods, shrinking reaction times from hours to minutes.[4]

  • Enhanced Yields and Purity: The short reaction times and uniform heating minimize the thermal degradation of reactants and products, leading to fewer byproducts and cleaner reaction profiles.[5][7] This often results in higher isolated yields and simplifies purification.

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS is significantly more energy-efficient, contributing to its status as a green chemistry technique.[5][14]

Comparative Analysis: MAOS vs. Conventional Heating
ParameterMicrowave-Assisted MethodConventional Method (Hypothetical)Advantage of MAOS
Reaction Time 5-10 minutes 2-8 hoursDrastic time reduction
Temperature 120 °C (Superheated)~115 °C (Reflux in Pyridine)Higher temp, faster kinetics
Typical Yield > 90%60-80%Increased efficiency
Energy Input Low, targetedHigh, inefficientGreen, cost-effective
Product Purity HighModerate (more byproducts)Simplified work-up

Mandatory Safety Protocols

  • Dedicated Equipment: Only use a laboratory microwave reactor designed for chemical synthesis. These units have built-in safety interlocks, pressure and temperature sensors, and blast-proof cavities that domestic ovens lack.[9][11]

  • Pressure Hazard: Be aware that heating solvents above their boiling points in sealed vessels generates significant pressure. Always allow vessels to cool completely before opening.[9][11]

  • Chemical Hazards: 3-Chlorobenzoyl chloride is corrosive and a lachrymator. Pyridine is flammable and toxic. Handle these chemicals exclusively within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Kinetics: If adapting a new reaction to microwave synthesis, start with small-scale tests and conservative parameters (lower temperature, shorter time) to understand the reaction kinetics and avoid runaway reactions.[9]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Comparative study of conventional and microwave assisted synthesis. CEM Corporation. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. ScienceOpen. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Homework.Study.com. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Journal of Drug Delivery and Therapeutics. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]

  • Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Acridone. Organic Syntheses. [Link]

  • Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid. Kutztown University. [Link]

  • Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic acid using copper catalyst. ResearchGate. [Link]

  • Process for preparing anthranilic acids.
  • Purifying anthranilic acid. Sciencemadness Discussion Board. [Link]

  • Growth and Characterization of Anthranilic acid Crystals. International Journal of ChemTech Research. [Link]

  • Purification and characterization of two new antimicrobial molecules produced by an endophytic strain of Paenibacillus polymyxa. SciELO. [Link]

  • Analysis of anthranilic acid by liquid chromatography. PubMed. [Link]

Sources

Recrystallization solvents for purifying 2-[(3-chlorobenzoyl)amino]benzoic acid

[1]

Introduction & Chemical Context

2-[(3-chlorobenzoyl)amino]benzoic acid is a diaryl amide formed by the N-acylation of anthranilic acid. It belongs to the N-phenylanthranilic acid (fenamate) class of pharmacophores, often utilized as intermediates in the synthesis of acridones, quinazolinones, and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Target Molecule Profile:

  • IUPAC Name: 2-[(3-chlorobenzoyl)amino]benzoic acid[1]

  • Molecular Formula: C₁₄H₁₀ClNO₃[1]

  • Molecular Weight: 275.69 g/mol [2][3]

  • Estimated pKa: ~3.5–4.0 (Carboxylic acid), Amide N-H is non-basic.[1]

  • Solubility Profile: Low solubility in water; moderate-to-high solubility in DMF, DMSO, and hot alcohols; soluble in aqueous alkali (forming salts).[1]

  • Key Impurities: 3-Chlorobenzoic acid (starting material/hydrolysis product), Anthranilic acid, inorganic salts (NaCl/KCl from Schotten-Baumann synthesis).[1]

Solvent Selection Strategy

The purification strategy relies on the differential solubility between the target amide and its starting materials.[4] The amide linkage significantly reduces the basicity of the nitrogen, while the additional aromatic ring increases lipophilicity compared to anthranilic acid.

Solvent Systems Table
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water PrimaryExcellent Anti-solvent method. The compound dissolves in hot ethanol; water acts as an anti-solvent to precipitate the product while keeping polar impurities (salts, anthranilic acid) in solution.
Glacial Acetic Acid SecondaryHigh Temperature-dependent solubility. Disrupts intermolecular H-bonding of the amide dimer. Excellent for removing unreacted amine starting materials.[1]
1,4-Dioxane / Water AlternativeHigh Used for high-melting analogs (like Lobenzarit).[1] Dioxane has a high boiling point (101°C) and excellent solvating power for diaryl amides.[1]
DMF / Water RescueMedium Only for very insoluble crude batches.[1] High recovery but difficult to remove solvent traces due to DMF's high boiling point.[1]

Experimental Protocols

Protocol A: The "Green" Standard (Ethanol/Water)

Recommended for general purification (95%+ purity).[1]

Reagents:

  • Crude 2-[(3-chlorobenzoyl)amino]benzoic acid[1]

  • Ethanol (95% or absolute)[1]

  • Deionized Water

  • Activated Carbon (optional, for color removal)[1]

Step-by-Step Procedure:

  • Slurry Formation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 80 mL of Ethanol.

  • Dissolution: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely after 10 minutes of reflux, add Ethanol in 10 mL increments.[1]

  • Hot Filtration (Critical): If insoluble particles (inorganic salts) remain, filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper.[1]

    • Optional: If the solution is dark (brown/red), add 0.5 g activated carbon during reflux, stir for 5 mins, then filter hot.

  • Anti-Solvent Addition: While keeping the filtrate near boiling, slowly add hot Deionized Water (approx. 60–70°C) dropwise.[1]

    • Endpoint: Stop adding water when a persistent faint turbidity (cloudiness) appears that does not disappear upon swirling.[1]

    • Re-dissolution: Add a few drops of Ethanol to clear the solution back to transparency.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, cool in an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles/precipitate via vacuum filtration.[1][5] Wash the cake with 20 mL of cold 50% Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Protocol B: The High-Purity Method (Glacial Acetic Acid)

Recommended for removing stubborn amine impurities or if Protocol A yields an oil.

Reagents:

  • Glacial Acetic Acid (ACS Grade)[1]

  • Methanol (for washing)[1]

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude material in 40–50 mL of Glacial Acetic Acid.

  • Heating: Heat to boiling (118°C). The solid should dissolve readily due to the disruption of hydrogen bonds.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. The target acid often crystallizes as dense prisms.[1]

  • Precipitation: If crystallization is slow, the vessel can be scratched with a glass rod or seeded.[1]

  • Filtration: Collect the crystals.

  • Washing (Crucial): Wash the filter cake with cold Methanol (2 x 15 mL) to remove residual acetic acid and mother liquor.[1] Do not wash with water initially, as it may crash out impurities dissolved in the acetic acid layer.

  • Drying: Vacuum dry at 80°C to ensure removal of acetic acid traces.

Process Visualization

Diagram 1: Impurity Fate Mapping

This diagram illustrates how the Ethanol/Water protocol separates the target from common impurities.

RecrystallizationLogicCrudeCrude Mixture(Target + Impurities)SolventHot Ethanol (+ Water)Crude->Solvent DissolveSolutionHomogeneous Solution(High Temp)Solvent->Solution SolubleSaltInorganic Salts(NaCl/KCl)Solvent->Salt Insoluble (Filter off)CoolingCooling Phase(Nucleation)Solution->CoolingStartMat3-Chlorobenzoic Acid& Anthranilic AcidCooling->StartMat Remains in Mother LiquorTargetCrystalline Target2-[(3-chlorobenzoyl)amino]benzoic acidCooling->Target PrecipitatesFiltrationFiltrationStartMat->Filtration Liquid PhaseTarget->Filtration Solid Phase

Caption: Separation logic of the Ethanol/Water system. Polar impurities remain in the aqueous mother liquor, while salts are removed via hot filtration.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or too much anti-solvent (water) added.Re-heat to dissolve oil.[1] Add more Ethanol.[1] Cool very slowly with vigorous stirring.
Low Yield Too much Ethanol used; compound is too soluble.[1]Boil off excess solvent or increase the ratio of Water (anti-solvent).[1]
Colored Product Oxidation products of anthranilic acid (azo/azoxy compounds).[1]Use Protocol A with Activated Carbon step.[1] Repeat if necessary.
Acetic Acid Smell Residual solvent in Protocol B.Wash final crystals with cold water or methanol.[1] Dry at higher temp (80°C) under high vacuum.

Analytical Check:

  • HPLC: Purity >98% (Area %).

  • Melting Point: Expect sharp melting point (approx.[1] range 190–215°C, based on Lobenzarit analog data).[1] Note: Impure samples often melt <180°C.[1]

References

  • Synthesis of N-acyl derivatives of anthranilic acid: Title: Synthesis and properties of new N-acyl derivatives of anthranilic acid.[1] Source: ResearchGate / Journal of Chemistry.[1] URL:[Link]

  • Purification of Anthranilic Acid Derivatives (General Protocol): Title: Synthesis and pharmacological screening of n-substituted anthranilic acid derivatives. Source: International Journal of Drug Development & Research.[1] URL:[Link][1]

  • Analogous Compound Data (Lobenzarit): Title: Lobenzarit (N-(2-carboxyphenyl)-4-chlorobenzamide) Structure and Properties.[1] Source: PubChem.[1][6] URL:[Link][1]

  • Recrystallization of Benzoic Acid Derivatives: Title: Purification of Laboratory Chemicals - Benzoic Acid.[1] Source: ScienceMadness / Armarego & Perrin.[1] URL:[Link]

Application Note: One-Pot Synthesis of Quinazolinones via N-(3-chlorobenzoyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the one-pot synthesis of 2-(3-chlorophenyl)-3-substituted-quinazolin-4(3H)-ones. Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] The inclusion of the 3-chlorophenyl moiety at the C2 position is strategically significant; the chlorine atom enhances lipophilicity and metabolic stability while modulating the electronic environment of the pharmacophore.

Unlike conventional multi-step procedures that require the isolation of the moisture-sensitive 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one intermediate, this guide presents a streamlined Sequential One-Pot Cyclocondensation . This method maximizes atom economy, minimizes solvent waste, and reduces operator exposure to potent intermediates.

Mechanistic Insight & Reaction Pathway[2][3][4]

To ensure reproducibility, it is critical to understand the "Benzoxazinone Gateway." The reaction does not proceed through a direct triple condensation but rather through a discrete, in-situ activation-cyclization-aminolysis pathway.

The Chemical Cascade:
  • N-Acylation: Anthranilic acid acts as a nucleophile, attacking 3-chlorobenzoyl chloride to form N-(3-chlorobenzoyl)anthranilic acid .

  • Dehydrative Cyclization: In the presence of a dehydrating agent (e.g., acetic anhydride or excess acid chloride/pyridine), the N-acyl intermediate cyclizes to form 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one . This is the "Gateway Intermediate."

  • Aminolysis: The primary amine attacks the electrophilic carbonyl of the benzoxazinone ring, opening it to form a bis-amide.

  • Recyclization: Thermal dehydration drives the final ring closure to the thermodynamic product: the quinazolin-4(3H)-one .

Pathway Visualization

ReactionPathway Anthranilic Anthranilic Acid (Starting Material) NAcyl N-(3-chlorobenzoyl) anthranilic acid (Transient) Anthranilic->NAcyl + Acid Chloride - HCl AcidChloride 3-Chlorobenzoyl Chloride AcidChloride->NAcyl Benzoxazinone Benzoxazinone Intermediate (Electrophilic Hub) NAcyl->Benzoxazinone Dehydration (Cyclization 1) BisAmide Bis-Amide (Open Chain) Benzoxazinone->BisAmide + Amine (Ring Opening) Amine Primary Amine (R-NH2) Amine->BisAmide Product 2-(3-chlorophenyl)- quinazolin-4(3H)-one (Target) BisAmide->Product - H2O (Cyclization 2)

Figure 1: The sequential cascade mechanism. The reaction success hinges on the efficient formation of the Benzoxazinone intermediate before amine introduction.

Experimental Protocol

Safety Warning: 3-Chlorobenzoyl chloride is corrosive and a lachrymator. Pyridine is toxic and flammable. Perform all operations in a functioning fume hood.

Materials
  • Reagent A: Anthranilic acid (2-aminobenzoic acid) [CAS: 118-92-3] - 1.0 equiv.

  • Reagent B: 3-Chlorobenzoyl chloride [CAS: 618-46-2] - 1.1 equiv.

  • Reagent C: Primary Amine (e.g., Aniline, Benzylamine, Methylamine) - 1.2 equiv.

  • Solvent/Base: Pyridine (Anhydrous) - 10 Volumes (relative to Reagent A).

  • Workup: HCl (2N), Ethanol (95%), Distilled Water.

Method: Sequential One-Pot Reflux

This protocol utilizes pyridine as both a solvent and an acid scavenger, driving the initial acylation and subsequent cyclization.

Step 1: Formation of the Benzoxazinone (The "Activation" Phase)

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Anthranilic acid (1.37 g, 10 mmol) .

  • Add dry Pyridine (10 mL) . Stir at room temperature until fully dissolved.

  • Add 3-Chlorobenzoyl chloride (1.92 g, 11 mmol) dropwise over 5 minutes. Exothermic reaction - observe mild heating.

  • Stir the mixture at room temperature for 30 minutes.

    • Checkpoint: The solution typically turns from pale yellow to orange/red. A precipitate (pyridinium hydrochloride) may form.

  • (Optional but Recommended): Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of anthranilic acid and appearance of a non-polar spot (Benzoxazinone) confirms Step 1 completion.

Step 2: Aminolysis and Cyclization (The "Conversion" Phase)

  • Add the Primary Amine (12 mmol) directly to the reaction mixture.

  • Heat the reaction mixture to Reflux (115°C) .

  • Maintain reflux for 4–6 hours .

    • Mechanistic Note: The heat is required to drive the dehydration of the bis-amide intermediate (the open-chain species) back into the closed quinazolinone ring.

  • Monitor reaction progress by TLC.[2][3] The Benzoxazinone spot should disappear, replaced by a lower Rf spot (Product).

Step 3: Isolation and Purification

  • Cool the reaction mixture to roughly 50°C.

  • Pour the reaction mass slowly into ice-cold water (100 mL) containing concentrated HCl (5 mL) .

    • Why HCl? To neutralize the pyridine and solubilize any unreacted amine, ensuring the precipitate is the free product.

  • Stir vigorously for 15 minutes. The product will precipitate as a solid.[2]

  • Filter the solid using a Büchner funnel. Wash the cake with water (3 x 20 mL) until the filtrate is neutral pH.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Allow to cool slowly to room temperature, then refrigerate. Filter the pure crystals.

Critical Process Parameters (CPPs) & Troubleshooting

The following decision tree helps resolve common synthetic failures.

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material Present? Start->CheckTLC SM_Yes Yes: Incomplete Reaction CheckTLC->SM_Yes Yes SM_No No: Side Products CheckTLC->SM_No No TempCheck Did you reach Reflux Temp? SM_Yes->TempCheck BisAmideCheck Is major spot more polar than Benzoxazinone? SM_No->BisAmideCheck TimeCheck Extend Reaction Time (Check Moisture) TempCheck->TimeCheck No/Maybe BisAmideSol Bis-Amide Trap: Increase Temp or Add Dehydrating Agent (Ac2O) BisAmideCheck->BisAmideSol Yes (Bis-amide stuck) Hydrolysis Product Hydrolysis: Ensure Anhydrous Conditions BisAmideCheck->Hydrolysis No (Other impurity)

Figure 2: Troubleshooting workflow. The most common failure mode is the reaction "stalling" at the Bis-Amide stage due to insufficient heat or water contamination.

Data Summary: Expected Outcomes
ParameterSpecification / Expectation
Appearance White to Off-white crystalline solid
Yield (Crude) 80% – 92%
Yield (Recrystallized) 70% – 85%
Melting Point > 150°C (Dependent on Amine R-group)
IR Spectrum C=O stretch: ~1660–1680 cm⁻¹ (Quinazolinone carbonyl)
1H NMR Absence of carboxylic acid proton (~11-13 ppm); Aromatic region integration matches R-group + Quinazoline core.

References

  • Review of Quinazolinone Biological Activity

    • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.[1][4] (2014).[5] PMC. Link

  • Microwave vs.

    • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation.[6] (2021).[7][6][8] Journal of Islamic Pharmacy. Link

  • One-Pot Methodology

    • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.[3] (2020).[7][3] Taylor & Francis. Link

  • Mechanistic Foundation (Niementowski Modification)

    • Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid.[1][7][3][6][9][10] (2020).[7][3] ResearchGate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-chlorobenzoyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-chlorobenzoyl)anthranilic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this important synthetic intermediate. N-Acyl anthranilic acids are valuable building blocks for various heterocyclic frameworks, including quinazolinones and benzoxazinones, and are recognized as bioactive compounds.[1] The most common synthetic route involves the N-acylation of anthranilic acid with an acyl chloride, a classic transformation often performed under Schotten-Baumann conditions.[2][3][4]

This document provides in-depth, experience-driven advice in a question-and-answer format to directly address common challenges encountered during this synthesis.

Part 1: Troubleshooting Low Product Yield

Low yield is the most frequently reported issue in the synthesis of N-(3-chlorobenzoyl)anthranilic acid. The following questions address the most common root causes and provide actionable solutions.

Q1: My overall yield is poor. What are the most likely reasons?

A low yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The primary culprits are typically:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Reactions: Competing reactions can consume starting materials and generate impurities, making product isolation difficult.

  • Product Loss During Workup: The desired product may be lost during extraction, washing, or recrystallization steps.

  • Reagent Degradation: The 3-chlorobenzoyl chloride is moisture-sensitive and can hydrolyze to the unreactive 3-chlorobenzoic acid. Anthranilic acid can degrade or be of insufficient purity.

A systematic approach to troubleshooting is essential. Start by verifying the quality of your starting materials before adjusting reaction parameters.

Q2: How does the choice of base and solvent impact the reaction yield?

The choice of base is critical in the Schotten-Baumann reaction.[3] The base serves two primary purposes: to neutralize the HCl byproduct generated during the acylation and to deprotonate the anthranilic acid, increasing its nucleophilicity.[3]

The reaction is often performed in a two-phase system (e.g., an organic solvent and water) to facilitate the separation of the product and byproducts.[2][4]

Base/Solvent SystemRole & RationalePotential Issues & Recommendations
Aqueous NaOH / Dichloromethane Classic Schotten-Baumann: The aqueous NaOH neutralizes HCl.[4] The amine and acyl chloride react in the organic phase. This is a cost-effective and common setup.Hydrolysis of Acyl Chloride: Vigorous stirring is crucial to ensure the acylation of the amine is faster than the hydrolysis of the 3-chlorobenzoyl chloride by the aqueous base. Recommendation: Add the acyl chloride slowly to a well-stirred, cooled mixture of anthranilic acid in the biphasic system.
Pyridine (as base and solvent) Homogeneous System: Pyridine acts as both a base and a solvent, creating a single-phase reaction. It is a very effective catalyst for acylation.Difficult Removal: Pyridine has a high boiling point and can be difficult to remove completely. It is also toxic. Recommendation: Use in a well-ventilated fume hood. Removal is typically achieved by washing with dilute acid (e.g., 1M HCl) during workup.
Triethylamine (TEA) / Aprotic Solvent (e.g., THF, Dichloromethane) Modified Conditions: TEA is an organic base that is soluble in common organic solvents, creating a homogeneous reaction.[5] It is less nucleophilic than pyridine.Formation of Triethylammonium Chloride: The HCl byproduct reacts with TEA to form a salt that may precipitate, sometimes complicating stirring. Recommendation: Ensure you use at least one full equivalent of TEA to neutralize all the generated HCl. An excess (1.1-1.2 equivalents) is often beneficial.

Expert Insight: For this specific synthesis, a biphasic system with aqueous NaOH is often robust and economical. However, for smaller-scale reactions where maximizing yield is paramount, using TEA in anhydrous dichloromethane can provide more controlled conditions and minimize hydrolysis of the acyl chloride.

Q3: What role does temperature play, and could I be forming unwanted side products?

Temperature control is crucial. The reaction between an amine and an acyl chloride is highly exothermic.

  • Initial Addition: The addition of 3-chlorobenzoyl chloride to the solution of anthranilic acid should be done at a low temperature (0-5 °C) using an ice bath. This slows the reaction rate, preventing a dangerous exotherm and minimizing side reactions.

  • Reaction Progression: After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure it goes to completion.

The primary side reaction of concern is the di-acylation of the amino group. While sterically hindered, it can occur under harsh conditions. More significantly, at elevated temperatures or with excess acylating agent, reaction at the carboxylate group can occur, leading to the formation of a mixed anhydride, which is unstable and can lead to decomposition or complex impurity profiles.[6]

Part 2: Addressing Product Purity and Isolation

Even with a good yield, obtaining a pure product can be challenging. This section focuses on common purity issues and purification strategies.

Q1: My crude product is an oil or seems impure on a TLC plate. What are the likely impurities?

If your crude product is not a clean solid, or if TLC analysis shows multiple spots, you likely have one or more of the following:

  • Unreacted Anthranilic Acid: A polar compound that will have a low Rf value on TLC.

  • 3-Chlorobenzoic Acid: Formed from the hydrolysis of 3-chlorobenzoyl chloride. Its polarity is similar to the product, which can make separation tricky.

  • Di-acylated Product: Less polar than the desired product, with a higher Rf value.

The workflow below can help you diagnose and solve these issues.

G cluster_0 Troubleshooting Impurities start Crude Product TLC Shows Multiple Spots q1 Spot with low Rf matching Anthranilic Acid? start->q1 q2 Spot with Rf similar to product? q1->q2 No sol1 Incomplete Reaction. - Increase reaction time. - Ensure 1:1 stoichiometry. q1->sol1 Yes q3 Spot with high Rf (non-polar)? q2->q3 No sol2 Likely 3-Chlorobenzoic Acid. - Use anhydrous solvent. - Add acyl chloride slowly at 0°C. - Improve workup. q2->sol2 Yes sol3 Possible Di-acylation. - Avoid excess acyl chloride. - Maintain low temperature. q3->sol3 Yes end_node Proceed to Recrystallization q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Fig 1. Troubleshooting workflow for product impurities.
Q2: What is the best procedure for workup and recrystallization?

A well-executed workup is key to removing major impurities before the final purification step.

Optimized Workup and Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture in an ice bath.

  • Acidification: Slowly add 1M HCl with stirring. This step is critical. It protonates the carboxylate group of the product, making it insoluble in the aqueous phase. It also neutralizes any remaining base (like TEA or NaOH) and dissolves unreacted anthranilic acid into the aqueous layer as its hydrochloride salt.

  • Filtration: The precipitated crude product should be collected by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any water-soluble impurities. A wash with a cold, non-polar solvent like hexane can help remove highly non-polar impurities.

  • Recrystallization: Ethanol or an ethanol/water mixture is often an excellent choice for recrystallizing N-acyl anthranilic acids.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter it.

    • Slowly add hot water until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration and dry them thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Optimized Synthesis Protocol (Aqueous Base Method)

This protocol is a robust starting point for the synthesis.

G cluster_workflow Synthesis Workflow A 1. Dissolve Anthranilic Acid & NaOH in Water B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Add 3-Chlorobenzoyl Chloride (dissolved in DCM) dropwise B->C D 4. Stir Vigorously at 0-5°C for 30 min C->D E 5. Warm to Room Temp & Stir for 2-4 hours D->E F 6. Workup: Acidify with HCl, Filter & Wash E->F G 7. Recrystallize from Ethanol/Water F->G

Sources

Removing unreacted anthranilic acid from amide product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #AA-004: Anthranilic Acid Removal Protocol Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Anthranilic acid (2-aminobenzoic acid) is a common impurity in amide couplings, particularly when used as a scaffold in medicinal chemistry (e.g., quinazoline synthesis). Its persistence is often due to its amphoteric nature (zwitterionic character) and high lipophilicity compared to simple benzoic acids.

This guide provides a tiered troubleshooting approach to removing unreacted anthranilic acid from amide products, moving from standard aqueous workups to advanced solid-phase scavenging.

Module 1: The Diagnostic Phase

Is this actually Anthranilic Acid?

Before altering your purification, confirm the impurity identity. Anthranilic acid has distinct physicochemical "fingerprints" that distinguish it from other byproducts.

Diagnostic FeatureObservationMechanism
Fluorescence Strong Blue emission under UV (365 nm).Intramolecular Hydrogen Bonding (IMHB) stabilizes the excited state, leading to high quantum yield [1].
TLC Behavior "Streaking" or "tailing" on silica gel.The amphoteric nature (amine + acid) interacts strongly with acidic silanols on the plate.
Solubility Soluble in EtOAc, DCM, and hot water.Zwitterionic equilibrium shifts based on solvent polarity.

Module 2: Liquid-Liquid Extraction (The Workhorse)

Standard Protocol for Lipophilic Amides

The most efficient removal method exploits the acidity of the carboxylic acid (


) [2]. To force anthranilic acid into the aqueous layer, the aqueous pH must be significantly higher than the 

to ensure full ionization to the anthranilate anion (

).
The Protocol
  • Dilute: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic water.

  • The Critical Wash: Wash the organic layer

    
     with Saturated Aqueous 
    
    
    
    (pH
    
    
    ).
    • Why? At pH 8.5, the carboxyl group (

      
       4.85) is 
      
      
      
      deprotonated (anionic/water-soluble). The amide product remains neutral (organic-soluble).
  • The Polish: Wash

    
     with Brine.
    
  • Dry: Dry over

    
     and concentrate.
    
Troubleshooting the Extraction

Issue: The impurity persists after


 wash.
  • Cause: The organic layer may be too concentrated, or the amide product is acting as a hydrotrope, solubilizing the anthranilate salt.

  • Fix: Dilute the organic layer further (doubling the volume) and repeat the wash.

Visualization: The pH-Driven Partitioning Logic

ExtractionLogic Start Crude Mixture (Amide + Anthranilic Acid) AddSolvent Dissolve in EtOAc Start->AddSolvent Wash Wash with Sat. NaHCO3 (pH ~8.5) AddSolvent->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer Contains: Neutral Amide Separation->OrgLayer Top Layer AqLayer Aqueous Layer Contains: Anthranilate Anion (COO-) Separation->AqLayer Bottom Layer Check Check Organic Phase by TLC (Look for Blue Fluorescence) OrgLayer->Check

Caption: Workflow for pH-controlled fractionation. At pH 8.5, the acid ionizes to the aqueous phase.

Module 3: Chromatography Troubleshooting

When Extraction Fails (Polar Amides)

If your amide product is polar (water-soluble), the extraction in Module 2 will result in product loss. You must rely on Flash Column Chromatography. However, anthranilic acid "streaks" on silica, contaminating a wide range of fractions.

The "Acid-Spike" Technique

Standard silica gel is slightly acidic. Anthranilic acid interacts with it, causing peak broadening.

  • Solution: Add 1% Acetic Acid (AcOH) to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).

  • Mechanism: The added acid suppresses the ionization of the anthranilic acid on the column, keeping it in its neutral, protonated form. This sharpens the peak and allows it to elute faster, often separating it from the amide [3].

The "Deactivation" Technique

Alternatively, if your product is acid-sensitive:

  • Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in hexane, then run your column with standard solvents.

  • Mechanism: TEA blocks the acidic silanol sites, preventing the "drag" on the amine portion of the anthranilic acid.

Module 4: Advanced Scavenging (Solid-Phase Extraction)

The "Zero-Workup" Solution

For high-throughput synthesis or when avoiding aqueous workup is necessary, use Polymer-Supported (PS) Scavengers . These are insoluble resins that chemically react with the impurity, allowing you to remove it via simple filtration.

Recommended Scavenger: PS-Carbonate or PS-Trisamine
  • Reagent: Polymer-supported Carbonate (e.g., MP-Carbonate) [4].

  • Loading: Typically 3.0 equivalents relative to the expected amount of anthranilic acid.

  • Solvent: DCM or THF (Resins need to swell).

Protocol:

  • Dissolve crude reaction mixture in DCM.

  • Add PS-Carbonate resin (3 eq).

  • Agitate (do not stir with a magnetic bar, as it grinds the resin) for 2–4 hours.

  • Filter through a fritted funnel.

  • The filtrate contains the pure amide; the anthranilic acid is bound to the resin as an ammonium carboxylate salt.

Visualization: Scavenger Decision Tree

ScavengerLogic Impurity Impurity: Anthranilic Acid (Acidic -COOH present) ResinChoice Select Resin: PS-Carbonate (Basic) Impurity->ResinChoice Action Incubate 2-4 Hours (DCM/THF) ResinChoice->Action Filtration Filtration Action->Filtration SolidPhase Solid Phase (Waste) Resin-bound Anthranilate Filtration->SolidPhase LiquidPhase Liquid Phase (Product) Pure Amide Filtration->LiquidPhase

Caption: Solid-phase extraction logic. The acidic impurity binds to the basic resin and is removed by filtration.

Module 5: Frequently Asked Questions (FAQs)

Q: My product is still glowing blue under the UV lamp after workup. Is it impure? A: Likely, yes. Anthranilic acid has a high quantum yield. Even trace amounts (<1%) can be visually detected under UV. Do not rely solely on visual fluorescence; confirm purity via HPLC/LC-MS (254 nm).

Q: Can I use an acid wash (HCl) to remove it? A: Proceed with caution. While anthranilic acid has an amine (


), washing with 1N HCl might protonate it and pull it into the water. However, if your amide product involves a basic amine or a pyridine ring, you will lose your product into the aqueous layer as well. The Base Wash (

) is generally safer for amides.

Q: I used DCC as a coupling agent and now I have urea + anthranilic acid. What do I do? A: Cool the reaction mixture to 0°C to precipitate the bulk of the DCU (urea). Filter it off. Then perform the Module 2 extraction. If DCU persists, switch to EDC (water-soluble carbodiimide) for future reactions, as its urea byproduct is water-soluble.

References

  • Gryczynski, I. et al. (2011).[1] "Fluorescence intensity decays of anthranilic acid..." ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 227, Anthranilic acid". PubChem. Available at: [Link]

  • Biotage. (2025). "Metal Scavengers for organic purification". Biotage Technical Guide. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures of N-(3-chlorobenzoyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-chlorophenyl)-4(3H)-quinazolinone via the cyclization of N-(3-chlorobenzoyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting experimental failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Yield of the Desired 2-(3-chlorophenyl)-4(3H)-quinazolinone

Question: I have attempted the cyclization of N-(3-chlorobenzoyl)anthranilic acid, but I am observing a very low yield of my target quinazolinone, or in some cases, no product at all. What are the potential causes and how can I rectify this?

Answer:

Low or no yield in this cyclization is a common hurdle and can be attributed to several factors, ranging from the choice of cyclizing agent to the reaction conditions. The electron-withdrawing nature of the 3-chlorobenzoyl group can decrease the nucleophilicity of the amide nitrogen, making the ring closure more challenging than with electron-donating or neutral substituents.

Here’s a breakdown of potential causes and their solutions:

1. Inadequate Dehydrating Agent/Reaction Conditions: The cyclization is a dehydration reaction. If the chosen reagent is not potent enough or the conditions are too mild, the reaction will not proceed to completion.

  • Solution A: Acetic Anhydride Method Optimization. Acetic anhydride is a common and effective reagent for this transformation.[1][2][3] Ensure it is fresh and anhydrous. Refluxing for 1-2 hours is a standard starting point.[1] If low yield persists, consider increasing the reaction time and monitoring progress by Thin Layer Chromatography (TLC).

  • Solution B: Stronger Dehydrating Agents. If acetic anhydride proves insufficient, more powerful reagents can be employed.

    • Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent for intramolecular cyclizations.[4] A typical procedure involves heating the N-(3-chlorobenzoyl)anthranilic acid in PPA at elevated temperatures.

    • Thionyl Chloride (SOCl₃) or Phosphorus Trichloride (PCl₃): These reagents can also effect cyclization, often under milder conditions than PPA.[5] They are believed to proceed through the formation of an intermediate acyl chloride or a related activated species.

2. Incomplete Reaction: The reaction may simply not have had enough time or energy to go to completion.

  • Solution: Monitor the reaction progress diligently using TLC. If starting material is still present after the initial reaction time, extend the heating period. For thermally driven reactions, a moderate increase in temperature might be beneficial, but be cautious of potential side reactions.

3. Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product. A potential side reaction is the intermolecular condensation of two molecules of the starting material.

  • Solution: Employing high-dilution conditions can sometimes favor intramolecular cyclization over intermolecular reactions. Additionally, carefully controlling the reaction temperature can minimize the formation of thermally induced byproducts.

4. Microwave-Assisted Synthesis: For rapid and often higher-yielding reactions, consider microwave-assisted organic synthesis (MAOS).[6] This technique can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.

Issue 2: My TLC Plate Shows Multiple Spots, Indicating a Mixture of Products. What Are These Impurities and How Can I Purify My Compound?

Question: After my reaction, the TLC analysis of the crude product shows the desired product spot, but also several other spots. What are the likely impurities and what is the best strategy for purification?

Answer:

The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture. The impurities can be unreacted starting material, reaction intermediates, or various side products.

Common Impurities and Purification Strategies:

ImpurityIdentification on TLCPurification Method
N-(3-chlorobenzoyl)anthranilic acid (Starting Material) Typically a more polar spot (lower Rf) than the product.Wash the crude product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will form a water-soluble salt and be removed in the aqueous layer.
2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one (Intermediate) May have a similar Rf to the product, but can often be distinguished.This intermediate is often not isolated in one-pot procedures. If present, it can be converted to the desired quinazolinone by treatment with an ammonia source. Recrystallization or column chromatography can also be effective.
Intermolecular Condensation Products Higher molecular weight, often less soluble and may have a very low Rf.These can often be removed by recrystallization from a suitable solvent (e.g., ethanol, acetic acid). Column chromatography is also a viable option.

General Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture appropriately (e.g., pouring onto ice for PPA reactions). If an acidic reagent was used, neutralize with a base like sodium carbonate or sodium hydroxide.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted starting material, followed by a water wash and a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization/Column Chromatography: The crude product can then be purified by recrystallization from a suitable solvent or by silica gel column chromatography.

Experimental Protocols

Protocol 1: Cyclization using Acetic Anhydride
  • To N-(3-chlorobenzoyl)anthranilic acid (1 equivalent) in a round-bottom flask, add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (approximately 140 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the mixture to hydrolyze the excess acetic anhydride.

  • If the product precipitates, collect it by vacuum filtration. If not, proceed with an aqueous workup as described in the purification section.

  • This method initially forms the 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one intermediate, which upon heating with a source of ammonia (often in a subsequent step, though some in-situ formation can occur) yields the final quinazolinone.[2][3]

Protocol 2: Cyclization using Polyphosphoric Acid (PPA)
  • Place N-(3-chlorobenzoyl)anthranilic acid (1 equivalent) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) in a weight ratio of approximately 1:10 (substrate:PPA).

  • Heat the mixture with stirring at 120-160 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a concentrated base (e.g., 50% NaOH solution) until the mixture is basic.

  • Collect the precipitated product by vacuum filtration, wash with water, and dry.

  • Further purification can be done by recrystallization.

Visualizing the Process

General Reaction Pathway

The cyclization of N-(3-chlorobenzoyl)anthranilic acid to 2-(3-chlorophenyl)-4(3H)-quinazolinone typically proceeds through a benzoxazinone intermediate, especially when using reagents like acetic anhydride.

ReactionPathway A N-(3-chlorobenzoyl)anthranilic acid B 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one (Intermediate) A->B - H₂O (e.g., Ac₂O, PPA) C 2-(3-chlorophenyl)-4(3H)-quinazolinone (Final Product) B->C + NH₃ source

Caption: General reaction pathway for quinazolinone synthesis.

Troubleshooting Workflow

When encountering issues with the synthesis, a systematic approach to troubleshooting is essential.

TroubleshootingWorkflow Start Start: Low/No Yield CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents CheckReagents->Start No, replace reagents ReactionConditions Are reaction time and temperature adequate? CheckReagents->ReactionConditions Yes ChooseMethod Consider alternative cyclization method ReactionConditions->ChooseMethod Yes AceticAnhydride Optimize Acetic Anhydride (longer time, higher temp.) ReactionConditions->AceticAnhydride No, optimize PPA Use Polyphosphoric Acid (PPA) ChooseMethod->PPA Stronger Acid SOCl2_PCl3 Use SOCl₂ or PCl₃ ChooseMethod->SOCl2_PCl3 Alternative Activation Microwave Use Microwave Synthesis ChooseMethod->Microwave Faster Method Purification Impure Product? AceticAnhydride->Purification PPA->Purification SOCl2_PCl3->Purification Microwave->Purification Purify Follow Purification Protocol (Wash, Recrystallize, Column) Purification->Purify Yes Success Successful Synthesis Purification->Success No Purify->Success

Caption: A systematic workflow for troubleshooting cyclization failures.

References

  • Synthesis, antimalarial, antileishmanial evaluation, and molecular docking study of some 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives. (2022). PMC. Available at: [Link]

  • Comparison of cyclization methods and their advantages and disadvantages. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. (n.d.). Universitätsbibliothek Regensburg. Available at: [Link]

  • Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. (2021). MDPI. Available at: [Link]

  • A Novel One‐Pot Synthesis of 2‐Aryl‐4(3H)‐Quinazolinones Using Room Temperature Ionic Liquid as Reaction Medium as well as Promoter. (2011). ResearchGate. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2011). PMC. Available at: [Link]

  • Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. (2012). ResearchGate. Available at: [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. (2011). PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. Available at: [Link]

  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. (2020). ChemRxiv. Available at: [Link]

  • ChemInform Abstract: Cyclization of N-Acylanthranilic Acids with Vilsmeier Reagents. Chemical and Structural Studies. (2010). ResearchGate. Available at: [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011). PMC. Available at: [Link]

  • A New Route for the Synthesis of Quinazolinones. (2011). ResearchGate. Available at: [Link]

  • Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. (2012). ResearchGate. Available at: [Link]

  • Quinazolinone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Enhancing Crystal Growth of 2-[(3-chlorobenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-[(3-chlorobenzoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this active pharmaceutical ingredient (API). As your senior application scientist, I will provide field-proven insights and troubleshooting strategies to enhance your crystal growth experiments. The crystallization process is a critical step that dictates the purity, stability, and bioavailability of the final drug product[1][2].

The molecular structure of 2-[(3-chlorobenzoyl)amino]benzoic acid, with its rotatable bonds and hydrogen bonding capabilities, presents unique challenges and opportunities in crystal engineering. This guide will address common issues such as poor crystal morphology, polymorphism, and low yield, providing a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q: I've followed my initial crystallization protocol, but instead of crystals, I'm observing an oil or no precipitation at all. What are the likely causes and how can I resolve this?

A: This is a common issue often related to high supersaturation, the presence of impurities, or an inappropriate solvent system. "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

Causality:

  • High Supersaturation: If the concentration of the solute is too far above its solubility limit at a given temperature, the system may not have enough energy to overcome the nucleation barrier, leading to the formation of a metastable oil.

  • Impurities: Impurities can inhibit nucleation and crystal growth by adsorbing onto the growth surfaces of forming crystals or by altering the solubility of the API[3][4].

  • Solvent Choice: The solvent plays a crucial role in dictating solubility and molecular interactions. A solvent that is too good may prevent precipitation, while a poor solvent can cause rapid, uncontrolled precipitation, leading to an amorphous solid or oil.

Troubleshooting Protocol:

  • Reduce Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice.

    • Gradual Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to maintain a homogenous solution and control the rate of supersaturation[5].

  • Solvent System Optimization:

    • Conduct a solvent screen to determine the solubility of 2-[(3-chlorobenzoyl)amino]benzoic acid in a range of solvents with varying polarities.

    • Consider using a co-solvent system to fine-tune the solubility and promote crystal growth[6].

  • Purity Check:

    • Analyze the purity of your starting material using techniques like HPLC or NMR.

    • If impurities are present, consider an additional purification step, such as column chromatography or recrystallization from a different solvent system, before attempting crystallization.

  • Seeding:

    • Introduce a small number of high-quality seed crystals of the desired polymorph once the solution is slightly supersaturated. Seeding provides a template for crystal growth and can help bypass the nucleation barrier[4][7].

Q: My crystallization yields very fine, needle-like crystals. This morphology is causing problems with filtration and downstream processing. How can I obtain larger, more equant crystals?

A: Crystal habit (the external shape of a crystal) is influenced by both the internal crystal structure and the crystallization conditions. Needle-like morphologies often arise from rapid, one-dimensional growth.

Causality:

  • Rapid Crystallization: High supersaturation can lead to rapid nucleation and growth, favoring the formation of kinetically favored but less stable crystal habits.

  • Solvent Effects: The solvent can selectively adsorb to certain crystal faces, inhibiting their growth and promoting growth on other faces, leading to an anisotropic habit.

  • Agitation: High shear from aggressive agitation can lead to crystal breakage and the formation of smaller particles[7].

Troubleshooting Protocol:

  • Control Supersaturation:

    • Maintain a lower level of supersaturation throughout the crystallization process. This can be achieved by slower cooling, slower anti-solvent addition, or using a solvent in which the compound has moderate solubility.

  • Optimize Agitation:

    • Reduce the stirring speed to minimize mechanical stress on the growing crystals. The goal is to keep the crystals suspended without causing excessive attrition[7].

  • Solvent Selection:

    • Experiment with different solvents. A solvent that interacts differently with the various crystal faces of 2-[(3-chlorobenzoyl)amino]benzoic acid can promote more uniform growth.

  • Temperature Control:

    • Employ a controlled temperature profile. For example, a holding period at a constant temperature after nucleation can allow the existing crystals to grow larger rather than new nuclei forming.

Experimental Workflow for Habit Modification

cluster_0 Problem: Needle-like Crystals cluster_1 Primary Control Parameter: Supersaturation cluster_2 Secondary Control Parameter: Solvent & Agitation Problem Poorly filtering, needle-like crystals S_Control Reduce Cooling Rate / Anti-solvent Addition Rate Problem->S_Control Solvent Screen alternative solvents Problem->Solvent Agitation Optimize stirring rate Problem->Agitation Result1 Larger, more equant crystals S_Control->Result1 Allows for slower, more ordered growth Result2 Improved crystal habit Solvent->Result2 Alters crystal face interactions Agitation->Result2 Reduces crystal breakage

Caption: Workflow for troubleshooting needle-like crystal morphology.

Q: I am observing batch-to-batch inconsistency in my crystallization. The resulting crystals sometimes have different physical properties (e.g., melting point, solubility). I suspect polymorphism. How can I confirm this and control the polymorphic form?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different physicochemical properties[8][9].

Causality:

  • Thermodynamics and Kinetics: Different polymorphs have different relative stabilities. Kinetically favored forms may crystallize first, and then convert to a more thermodynamically stable form over time.

  • Process Parameters: Temperature, solvent, and supersaturation can all influence which polymorphic form nucleates and grows[10][11].

Troubleshooting Protocol:

  • Polymorph Screening:

    • Systematically crystallize 2-[(3-chlorobenzoyl)amino]benzoic acid from a wide range of solvents under various conditions (e.g., fast and slow cooling, evaporation).

    • Characterize the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different polymorphic forms.

  • Controlled Crystallization:

    • Once the desired polymorph is identified, develop a robust crystallization process to consistently produce it.

    • Seeding: Seeding with the desired polymorph is a powerful technique to ensure its formation[4].

    • Solvent Selection: Some solvents may favor the formation of a specific polymorph. For example, solvents that can disrupt the common carboxylic acid dimer formation might lead to different crystal packing[10][12].

  • Process Analytical Technology (PAT):

    • For scaled-up processes, consider using in-situ monitoring tools like Raman or FBRM (Focused Beam Reflectance Measurement) to track the polymorphic form and particle size distribution in real-time.

Logical Relationship of Polymorph Control

cluster_0 Polymorph Identification cluster_1 Polymorph Control cluster_2 Desired Outcome Screening Polymorph Screen (Various Solvents & Conditions) Analysis Characterization (PXRD, DSC, TGA) Screening->Analysis Seeding Seeding with Desired Polymorph Analysis->Seeding Solvent Solvent System Optimization Analysis->Solvent Process Controlled Process Parameters (Temp., Supersaturation) Analysis->Process Outcome Consistent Production of the Target Polymorph Seeding->Outcome Solvent->Outcome Process->Outcome

Caption: Strategy for identifying and controlling polymorphism.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 2-[(3-chlorobenzoyl)amino]benzoic acid?

  • Alcohols: (Methanol, Ethanol, Isopropanol) - good for dissolving and can be used in cooling crystallizations.

  • Ketones: (Acetone, Methyl Ethyl Ketone) - generally good solvents for compounds of this type.

  • Esters: (Ethyl Acetate) - often a good choice for achieving moderate solubility.

  • Aromatic Solvents: (Toluene) - may be useful, especially in combination with other solvents.

  • Ethers: (Tetrahydrofuran)

  • Water: Likely to be an anti-solvent or a solvent for salt formation.

A solubility table should be experimentally determined to guide solvent selection.

Solubility Screening Template

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Notes
Methanol
Ethanol
Acetone
Ethyl Acetate
Toluene
Water

Q2: How can I improve the yield of my crystallization?

A2: To improve the yield, you need to maximize the amount of solute that crystallizes out of the solution.

  • Optimize the Temperature Profile: Ensure you are cooling to a sufficiently low temperature to minimize the amount of compound remaining in the mother liquor.

  • Anti-Solvent Addition: If using an anti-solvent, ensure you are adding a sufficient volume to precipitate the majority of the product. Be cautious not to add too much too quickly, as this can lead to the precipitation of impurities.

  • Evaporation: Slow evaporation of the solvent can be an effective method for small-scale crystallization to achieve high yields.

  • pH Adjustment: As the molecule contains a carboxylic acid, its solubility will be pH-dependent. Adjusting the pH to be sufficiently acidic will ensure the compound is in its neutral form and less soluble in aqueous media[13].

Q3: Can co-crystallization be a viable strategy for this molecule?

A3: Yes, co-crystallization is an excellent strategy to consider, especially if you are facing issues with solubility, stability, or polymorphism[3][14]. A co-crystal consists of the API and a co-former in a specific stoichiometric ratio within the crystal lattice[3].

  • Co-former Selection: Look for pharmaceutically acceptable co-formers that can form strong intermolecular interactions (like hydrogen bonds) with the carboxylic acid or amide groups of your molecule. Examples include other carboxylic acids, amides, or compounds with hydrogen bond donor/acceptor sites.

  • Screening Methods: Co-crystals can be prepared by various methods including liquid-assisted grinding, slurry crystallization, or by co-dissolving the API and co-former and crystallizing from solution[5][14].

References

  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). Vertex AI Search.
  • Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. (2025, September 4).
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution r
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3).
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Benchchem.
  • Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.
  • Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid.
  • 2-Amino-3-chlorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Scientific Chemicals.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26).
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Crystallis
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021, December 11). CrystEngComm (RSC Publishing).
  • Chemical Properties of pN,N-Bis(2-chloroethyl)aminobenzoic acid (CAS 1141-37-3). Cheméo.
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • 2-(3-Amino-4-chlorobenzoyl)benzoic acid | 118-04-7. Sigma-Aldrich.
  • CAS 85-56-3: 2-(4-Chlorobenzoyl)benzoic acid. CymitQuimica.
  • 2-(3-AMINO-4-CHLOROBENZOYL)BENZOIC ACID. gsrs.
  • 2(4-Chlorobenzoyl) Benzoic Acid. Sarex Fine Chemicals.
  • ortho and para-aminobenzoic acids. Goa University.
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing.
  • Polymorphism in p-Aminobenzoic Acid. CORE.
  • 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid. PMC - NIH.
  • Polymorphism and crystallization of p-aminobenzoic acid. University of Limerick.
  • 2-Amino-3-chlorobenzoic acid 95 6388-47-2. Sigma-Aldrich.
  • Polymorphism and Crystallization of p-Aminobenzoic Acid. (2005, June 7). DiVA.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-[(3-chlorobenzoyl)amino]benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H NMR spectrum of 2-[(3-chlorobenzoyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and materials science. As drug development professionals, our reliance on unambiguous structural characterization is absolute. This document moves beyond a simple spectral interpretation, offering a comparative framework that situates 1H NMR within a broader analytical workflow. We will explore the causality behind our experimental choices and demonstrate how a multi-technique approach, incorporating 13C NMR, FT-IR, and Mass Spectrometry, constitutes a self-validating system for structural confirmation.

Part 1: The Cornerstone of Connectivity: 1H NMR Spectrum Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the gold standard for determining the precise connectivity and chemical environment of protons within a small molecule. For a molecule like 2-[(3-chlorobenzoyl)amino]benzoic acid, which contains multiple aromatic protons influenced by diverse electronic effects, 1H NMR provides a detailed structural fingerprint.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to dissect the molecule into its constituent spin systems and predict the expected signals. The structure contains two distinct aromatic rings and two exchangeable protons.

Caption: Molecular structure of 2-[(3-chlorobenzoyl)amino]benzoic acid with proton environments labeled (H-a to H-j).

Predicted 1H NMR Spectral Data

The expected chemical shifts (δ) are influenced by the electronic nature of the substituents. The electron-withdrawing carboxylic acid and amide groups will deshield adjacent protons, shifting them downfield. The chlorine atom also exerts a deshielding inductive effect. The following table summarizes the predicted spectral data in a typical solvent like DMSO-d6, which is chosen for its ability to dissolve the compound and to slow the exchange of labile N-H and O-H protons, allowing for their observation.[1]

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H-a ~8.1Doublet (d)1HOrtho to the electron-withdrawing -COOH group, significantly deshielded.
H-b ~7.6Triplet (t)1HInfluenced by ortho and para protons.
H-c ~7.2Triplet (t)1HStandard aromatic proton chemical shift.
H-d ~8.5Doublet (d)1HOrtho to the electron-withdrawing amide linkage, deshielded.
H-e ~7.9Doublet (d)1HMeta to Cl, ortho to C=O.
H-f ~7.6Triplet (t)1HPara to Cl.
H-g ~7.7Doublet (d)1HOrtho to Cl.
H-h ~8.0Singlet (s)1HBetween two electron-withdrawing groups (Cl and C=O), deshielded.
H-i (NH) ~11.5Broad Singlet (br s)1HAmide proton, deshielded by the adjacent carbonyl, broad due to quadrupolar relaxation and exchange.
H-j (OH) ~13.0Broad Singlet (br s)1HCarboxylic acid proton, highly deshielded and typically very broad. Exchangeable with D2O.[2]
Experimental Protocol: 1H NMR Spectroscopy

This protocol ensures the acquisition of a high-fidelity spectrum suitable for unambiguous structural elucidation.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-[(3-chlorobenzoyl)amino]benzoic acid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is critical to avoid a large interfering solvent signal.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.[2]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex aromatic multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: ~3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 5 seconds. A longer delay ensures complete relaxation of all protons, especially the slowly relaxing quaternary-adjacent protons, leading to accurate integration.

    • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate all signals to determine the relative number of protons.

Part 2: A Comparative Framework for Structural Verification

While 1H NMR is powerful, its findings must be corroborated by other techniques to meet the rigorous standards of drug development. Each method provides a unique piece of the structural puzzle.

13C NMR Spectroscopy: The Carbon Skeleton

13C NMR spectroscopy complements 1H NMR by providing direct information about the carbon framework of the molecule.

  • Unique Insight: It reveals the number of distinct carbon environments. For this molecule, we expect to see signals for all 14 unique carbons (7 in each aromatic ring, plus the two carbonyl carbons). The carbonyl carbons of the acid and amide will appear far downfield (>165 ppm) due to significant deshielding.[3]

  • Comparison to 1H NMR: 13C NMR directly confirms the carbon count and the presence of key functional groups (like C=O), but it does not typically show coupling between adjacent carbons (due to the low natural abundance of 13C). Therefore, it provides less direct information about the connectivity of the molecule compared to the spin-spin coupling observed in 1H NMR.

  • Experimental Protocol: The protocol is similar to 1H NMR, but requires a significantly higher number of scans (often several hundred or thousands) due to the low natural abundance of the 13C isotope and its lower gyromagnetic ratio.[3]

Carbon TypeExpected δ (ppm)
C=O (Acid)~168 ppm
C=O (Amide)~166 ppm
Aromatic C-Cl~134 ppm
Aromatic C-N~140 ppm
Aromatic C-COOH~132 ppm
Aromatic C-H115-135 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Unique Insight: FT-IR will quickly confirm the presence of the carboxylic acid (broad O-H stretch, C=O stretch), the secondary amide (N-H stretch, C=O stretch), and the aromatic rings (C-H and C=C stretches).[4]

  • Comparison to 1H NMR: FT-IR provides no information about the atomic connectivity or the overall molecular skeleton. It confirms the "building blocks" (functional groups) are present, while NMR assembles them into the final structure. For example, FT-IR can identify a C=O and an O-H group, but only NMR can confirm they are part of a single -COOH moiety.[5]

  • Experimental Protocol: A small amount of the solid sample is placed on an Attenuated Total Reflectance (ATR) crystal, and the spectrum is acquired in seconds.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
AmideN-H stretch~3300
Carbonyls (Acid/Amide)C=O stretch1710-1650 (two distinct peaks)
Aromatic RingC=C stretch1600-1450
C-ClC-Cl stretch800-600
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check on its identity.

  • Unique Insight: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. For C14H10ClNO3, the expected monoisotopic mass is approximately 275.035 Da. MS will also show a characteristic isotopic pattern for the chlorine atom (M+2 peak at ~33% the intensity of the M peak), providing definitive evidence for its presence.[6]

  • Comparison to 1H NMR: MS confirms the elemental composition and molecular weight, while NMR determines the specific isomeric arrangement of those atoms. They are highly complementary; if the molecular formula from HRMS does not match the structure proposed by NMR, a fundamental error in interpretation or sample identity exists. Fragmentation patterns in MS/MS can also provide structural clues that support the connectivity determined by NMR.[7]

  • Experimental Protocol: The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via Electrospray Ionization (ESI).

AnalysisExpected Result
Molecular FormulaC14H10ClNO3
Monoisotopic Mass275.035 g/mol
[M-H]⁻ ion (ESI Negative)m/z 274.027
[M+H]⁺ ion (ESI Positive)m/z 276.042
Chlorine Isotope PatternPresence of M and M+2 peaks in ~3:1 ratio

Part 3: The Integrated Analytical Workflow

In a professional drug development setting, these techniques are not used in isolation. They form a logical, synergistic workflow designed for maximum confidence in structural assignment.

cluster_workflow Integrated Structural Elucidation Workflow Start Synthesized Compound FTIR FT-IR Analysis (Functional Group ID) Start->FTIR Decision1 Functional Groups Match? FTIR->Decision1 MS Mass Spectrometry (Molecular Weight & Formula) Decision2 MW & Formula Match? MS->Decision2 NMR 1H & 13C NMR Analysis (Connectivity & Final Structure) Decision3 NMR Data Consistent with Proposed Structure? NMR->Decision3 Report Final Structure Confirmed Decision1->MS Yes Fail1 Re-evaluate Synthesis or Purify Sample Decision1->Fail1 No Decision2->NMR Yes Decision2->Fail1 No Decision3->Report Yes Decision3->Fail1 No

Caption: A logical workflow for the structural confirmation of a novel compound using multiple analytical techniques.

This workflow demonstrates a self-validating system. A "Yes" at each decision point builds confidence. A "No" immediately flags a problem with the sample or the proposed structure, preventing the propagation of erroneous data and saving valuable resources.

Conclusion

The comprehensive analysis of 2-[(3-chlorobenzoyl)amino]benzoic acid showcases the indispensable role of 1H NMR spectroscopy in modern chemical research. It provides the most detailed information regarding proton environments and atomic connectivity. However, for the rigorous demands of the pharmaceutical industry, its data must be contextualized and validated by a suite of complementary techniques. FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental formula, and 13C NMR corroborates the carbon skeleton. Together, these methods form a robust, integrated strategy that ensures the unambiguous structural elucidation of novel chemical entities, a foundational requirement for advancing drug discovery and development.

References

  • Khan, I., et al. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • PubChem. 2-((3-Chlorophenyl)amino)benzoic acid. National Center for Biotechnology Information. [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Royal Society of Chemistry. Supporting Information for: A mild and efficient approach to the synthesis of quinolines via Povarov reaction using Ce(SO4)2 as catalyst. [Link]

  • Sato, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Govindaraju, R., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

  • Busch, K. L., et al. (1982). Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds. Science. [Link]

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A Comparative Spectroscopic Guide to the Amide Bond in N-(3-chlorobenzoyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise molecular characterization is paramount. The amide bond, a cornerstone of peptide and medicinal chemistry, presents a unique spectroscopic signature that is highly sensitive to its chemical environment. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) characteristic peaks of the amide bond in N-(3-chlorobenzoyl)anthranilic acid. By comparing its spectrum with judiciously chosen analogues, we will dissect the vibrational behavior of its secondary amide linkage, offering field-proven insights into the subtle interplay of electronic and structural effects.

The Rationale: Why a Comparative Approach?

An FTIR spectrum, in isolation, provides a fingerprint of a molecule. However, its true diagnostic power is unlocked through comparison. To understand the specific vibrational characteristics of the amide bond in N-(3-chlorobenzoyl)anthranilic acid, we must deconstruct the molecule into its constituent parts and analyze their individual and combined influence. Our comparative framework is designed to isolate and identify the spectral contributions from the anthranilic acid backbone, the benzoyl group, and the chloro-substituent in the meta position.

Our chosen comparators are:

  • Anthranilic Acid: The foundational backbone, allowing us to identify the vibrations of the carboxylic acid and the primary amine before amide formation.

  • N-Benzoylanthranilic Acid: The unsubstituted parent compound, which serves as a baseline for the electronic influence of the benzoyl group itself.

  • 3-Chlorobenzamide: This molecule isolates the effect of the 3-chlorobenzoyl moiety on a simple primary amide, helping to distinguish its influence from that of the anthranilic acid portion.

This logical progression allows us to assign spectral shifts with a high degree of confidence, moving beyond mere peak listing to a mechanistic understanding of the molecule's vibrational properties.

G cluster_target Target Molecule cluster_comparators Comparative Molecules Target N-(3-chlorobenzoyl)anthranilic acid AA Anthranilic Acid Target->AA Isolates effect of N-acylation NBA N-Benzoylanthranilic Acid Target->NBA Isolates effect of meta-chloro substituent CB 3-Chlorobenzamide Target->CB Isolates effect of anthranilic acid moiety

Caption: Logical framework for the comparative FTIR analysis.

Core Vibrational Signatures: Amide I and Amide II Bands

The secondary amide linkage (-CO-NH-) gives rise to several characteristic vibrational bands, but the most prominent and informative are the Amide I and Amide II bands.

  • Amide I (ν(C=O)): Occurring in the 1700-1630 cm⁻¹ region, this band is primarily due to the C=O stretching vibration (~70-85%).[1] Its frequency is highly sensitive to hydrogen bonding and the electronic effects (induction and resonance) of its substituents. A stronger C=O bond (higher double-bond character) will vibrate at a higher frequency.

  • Amide II (δ(N-H) and ν(C-N)): Found between 1580-1510 cm⁻¹, this band arises from a combination of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[1] It is also conformationally sensitive and provides complementary information to the Amide I band.

Comparative FTIR Analysis

The following table summarizes the key experimental FTIR absorption frequencies for our target molecule and its comparators. The data for N-(4-chlorobenzoyl)anthranilic acid, a close and electronically similar isomer, is used as a proxy for our target compound.

CompoundN-H Stretch (cm⁻¹)Carboxyl C=O (cm⁻¹)Amide I (C=O) (cm⁻¹)Amide II (N-H bend) (cm⁻¹)
N-(4-Chlorobenzoyl)anthranilic Acid 3311 1692 1659 1539
N-Aryl Anthranilic Acids (Typical)3280 - 31101710 - 1678(Overlapped)(Not specified)
Anthranilic Acid(NH₂) 3473, 33731665N/A(NH₂ scissor) 1616
3-Chlorobenzamide (Primary Amide)(NH₂) ~3360, ~3170N/A~1660-1680~1620-1630

Data for N-(4-Chlorobenzoyl)anthranilic Acid from a computational and experimental study. Data for N-Aryl Anthranilic Acids from[2][3]. Data for Anthranilic Acid from spectral database. Data for 3-Chlorobenzamide estimated from spectral databases.

Analysis of N-H Stretching Vibration

In N-(4-chlorobenzoyl)anthranilic acid, the single, sharp peak at 3311 cm⁻¹ is characteristic of a secondary amide N-H stretch. This contrasts with anthranilic acid, which shows two distinct peaks for the asymmetric and symmetric stretches of its primary amine (NH₂) group. The position at 3311 cm⁻¹ indicates the presence of hydrogen bonding, likely an intramolecular interaction between the N-H proton and the carboxyl oxygen, which typically lowers the frequency from a "free" N-H (~3400 cm⁻¹).

Dissecting the Carbonyl Region (1700-1600 cm⁻¹)

This region is the most information-rich for our analysis.

  • Carboxylic Acid C=O: The peak at 1692 cm⁻¹ is unequivocally assigned to the C=O stretch of the carboxylic acid group. In solid-state spectra of carboxylic acids, this peak is often shifted to a lower frequency due to strong intermolecular hydrogen bonding (dimerization), and its position here is consistent with this phenomenon.

  • Amide I (C=O) Peak: The strong absorption at 1659 cm⁻¹ is the Amide I band. Its position is governed by a balance of two key electronic effects originating from the substituents on the carbonyl group: the inductive effect and the resonance effect.

    • Inductive Effect: The electronegative nitrogen and the aromatic ring pull electron density away from the carbonyl carbon, strengthening the C=O bond and increasing its vibrational frequency.

    • Resonance Effect: The lone pair of electrons on the amide nitrogen can delocalize into the C=O bond, creating a resonance structure with a single C-O bond and a C=N double bond. This effect reduces the double-bond character of the carbonyl, weakening it and lowering its vibrational frequency.

In amides, the resonance effect is dominant, which is why the Amide I band appears at a lower frequency than that of ketones or esters.[4]

The Influence of the 3-Chloro Substituent

The key comparison is between N-benzoylanthranilic acid and our target molecule. A substituent on the benzoyl ring influences the amide bond electronically. Chlorine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also has lone pairs that can participate in a weak, electron-donating resonance effect (+R).

When positioned at the meta position, the resonance effect does not extend to the carbonyl group. Therefore, the dominant influence is the electron-withdrawing inductive effect . This effect pulls electron density from the ring and, consequently, from the carbonyl carbon. This withdrawal of density slightly hinders the nitrogen's ability to donate its lone pair into resonance with the C=O bond. The result is a slight increase in the C=O bond order compared to the unsubstituted N-benzoylanthranilic acid. This leads to the expectation that the Amide I frequency for N-(3-chlorobenzoyl)anthranilic acid would be slightly higher (a hypschromic or blue shift) than that of its non-chlorinated counterpart.

The Amide II Band

The peak at 1539 cm⁻¹ is the Amide II band. This mixed vibration of N-H bending and C-N stretching is a hallmark of secondary amides and confirms the structure. Its presence distinguishes the spectrum from that of anthranilic acid, where the primary amine's scissoring vibration appears at a different frequency (~1616 cm⁻¹).

Experimental Protocols

Accurate and reproducible data are the foundation of scientific integrity. The following protocols describe standard methodologies for preparing and analyzing solid organic compounds like N-(3-chlorobenzoyl)anthranilic acid via FTIR spectroscopy.

KBr Pellet Transmission Method

This classic method is ideal for obtaining high-quality spectra of solid samples.

Principle: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam is passed.

Methodology:

  • Drying: Dry the spectroscopic grade KBr powder in an oven at 100-110°C for at least 2 hours to remove adsorbed water, which shows a broad absorption band around 3400 cm⁻¹. Store in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the N-(3-chlorobenzoyl)anthranilic acid sample and 150-200 mg of the dried KBr.

  • Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 2-5 minutes until a fine, homogenous powder is obtained. The fine particle size is crucial to minimize light scattering (the Christiansen effect).

  • Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 metric tons) for 1-2 minutes. Using a vacuum die to remove trapped air is highly recommended for a more transparent pellet.

  • Analysis: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.

  • Data Acquisition: Collect a background spectrum of the empty sample chamber. Then, collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32-64) for a good signal-to-noise ratio. The final spectrum is presented in absorbance or % transmittance units.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis Grind Grind 1-2 mg Sample + 200 mg Dry KBr Load Load Powder into Die Grind->Load Press Apply 8-10 tons Pressure Load->Press Pellet Form Transparent Pellet Press->Pellet Background Collect Background Pellet->Background Place in Holder Sample Collect Sample Spectrum Background->Sample

Caption: Workflow for the KBr Pellet Method.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a modern, rapid alternative that requires minimal sample preparation.

Principle: The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal surface, an evanescent wave is generated, which penetrates a few microns into the sample placed in intimate contact with the crystal. The sample absorbs energy at specific frequencies, attenuating the internally reflected beam.

Methodology:

  • Background Collection: Ensure the ATR crystal surface is clean. Press the anvil down and collect a background spectrum. This accounts for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal, ensuring complete coverage of the measurement area.

  • Apply Pressure: Lower the press arm to apply firm, consistent pressure on the sample. This ensures intimate contact between the sample and the crystal, which is critical for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum using the same parameters as for the transmission method.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Conclusion

The FTIR spectrum of N-(3-chlorobenzoyl)anthranilic acid is rich with information. The characteristic absorptions of the secondary amide bond, the Amide I (C=O stretch) at ~1659 cm⁻¹ and the Amide II (N-H bend) at ~1539 cm⁻¹ , are clearly identifiable. Through a comparative analysis, we can confidently assign these peaks and rationalize their positions. The frequency of the Amide I band is a delicate balance of resonance and inductive effects. The presence of the meta-chloro substituent exerts a primarily inductive electron-withdrawing effect, which is predicted to slightly increase the Amide I frequency relative to the unsubstituted N-benzoylanthranilic acid. This guide demonstrates how a structured, comparative approach, grounded in the principles of vibrational spectroscopy and physical organic chemistry, can transform a simple spectrum into a detailed molecular portrait.

References

  • Kumar, A. et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 733-736. [Link]

  • Tiwari, D. et al. (2011). Synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69254, 3-Chlorobenzamide. [Link]

  • Royal Society of Chemistry. IR Spectrum Table by Frequency Range. [Link]

  • Patel, K. et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • NIST. 3-Chlorobenzamide. NIST Chemistry WebBook. [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]

  • InstaNANO. FTIR Functional Group Database Table. [Link]

  • S. Jayanthi, et al. (2016). Growth and Characterization of Anthranilic acid Crystals. Journal of Advances in Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68482, 2-(Benzoylamino)benzoic acid. [Link]

  • Gáspár, A. et al. (2024). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. MDPI. [Link]

  • Reddit. (2024). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? r/OrganicChemistry. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Perjési, P. et al. (2005). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ResearchGate. [Link]

  • LibreTexts Chemistry. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Ali, A. et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules. [Link]

  • University of British Columbia. Example Question involving substituent effects (inductive vs resonance). [Link]

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Mass spectrometry fragmentation pattern of 3-chlorobenzoyl anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Chlorobenzoyl Anthranilic Acid

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the mass spectrometry fragmentation of 3-chlorobenzoyl anthranilic acid, a molecule of interest in medicinal chemistry. By dissecting its fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying this and similar compounds.

This guide will delve into the theoretical underpinnings of the fragmentation of 3-chlorobenzoyl anthranilic acid, supported by a comparative analysis with its constituent moieties: anthranilic acid and 3-chlorobenzoic acid. We will explore the influence of different ionization techniques and provide a detailed experimental protocol for acquiring and interpreting the mass spectrum.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 3-chlorobenzoyl anthranilic acid in a mass spectrometer is governed by the inherent chemical properties of its functional groups and the energy imparted during the ionization process. The molecule is comprised of three key components: an anthranilic acid core, a benzoyl group, and a chlorine substituent on the benzoyl ring. The interplay of these features dictates the primary fragmentation routes.

Under electron ionization (EI), a hard ionization technique, the molecule will readily form a molecular ion (M⁺˙) that is prone to extensive fragmentation.[1] The fragmentation cascade can be predicted by considering the most likely cleavage points, which are typically the weaker bonds and those that lead to the formation of stable ions or neutral losses.

Key Predicted Fragmentation Pathways for 3-Chlorobenzoyl Anthranilic Acid:

  • Amide Bond Cleavage: The amide linkage is a prime site for fragmentation. Cleavage of this bond can occur in two ways:

    • Formation of the 3-chlorobenzoyl cation: This would result in a prominent peak corresponding to the 3-chlorobenzoyl cation.

    • Formation of the anthranilic acid radical cation: This would yield a fragment corresponding to the mass of the anthranilic acid moiety.

  • Fragmentation of the Anthranilic Acid Moiety: The anthranilic acid portion of the molecule is expected to follow its characteristic fragmentation pattern. This includes:

    • Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an [M-17]⁺ ion.[2][3]

    • Loss of a carboxyl group (•COOH): This results in an [M-45]⁺ ion.[2]

    • Decarboxylation (loss of CO₂): This leads to an [M-44]⁺˙ radical cation.

  • Fragmentation of the 3-Chlorobenzoyl Moiety: The 3-chlorobenzoyl portion will also contribute to the overall fragmentation pattern.

    • Loss of a chlorine radical (•Cl): Halogenated compounds often undergo the loss of the halogen atom.[4][5] The presence of chlorine will also be indicated by a characteristic isotopic pattern, with M+ and M+2 peaks in an approximate 3:1 ratio.[4][6]

    • Loss of carbon monoxide (CO): Acylium ions can lose CO to form a phenyl cation.

The following diagram illustrates the predicted primary fragmentation pathways of 3-chlorobenzoyl anthranilic acid under electron ionization.

fragmentation_pathway M 3-Chlorobenzoyl Anthranilic Acid (M)⁺˙ F1 3-Chlorobenzoyl Cation M->F1 - Anthranilic acid radical F2 Anthranilic Acid Radical Cation M->F2 - 3-Chlorobenzoyl radical F3 [M - OH]⁺ M->F3 - •OH F4 [M - COOH]⁺ M->F4 - •COOH F5 [M - Cl]⁺ F1->F5 - CO F6 Benzoyl Cation F1->F6 - •Cl F7 [Anthranilic Acid - OH]⁺ F2->F7 - •OH F8 [Anthranilic Acid - COOH]⁺ F2->F8 - •COOH

Caption: Predicted Electron Ionization Fragmentation Pathways of 3-Chlorobenzoyl Anthranilic Acid.

Comparative Fragmentation Analysis

To substantiate our predictions, a comparison with the known fragmentation patterns of anthranilic acid and 3-chlorobenzoic acid is highly instructive.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
Anthranilic Acid 137119 (-H₂O), 92 (-COOH)[7][8]
3-Chlorobenzoic Acid 156/158139/141 (-OH), 111 (-COOH)[9][10]
3-Chlorobenzoyl Anthranilic Acid 275/277Predicted: 139/141 (3-chlorobenzoyl cation), 137 (anthranilic acid radical cation), 258/260 (-OH), 230/232 (-COOH), 240 (-Cl)

Note: The dual m/z values for chlorine-containing fragments represent the isotopic distribution of ³⁵Cl and ³⁷Cl.[6]

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for the analysis of 3-chlorobenzoyl anthranilic acid using a gas chromatography-mass spectrometer (GC-MS) with an electron ionization source.

Objective: To acquire the mass spectrum of 3-chlorobenzoyl anthranilic acid and identify its characteristic fragmentation pattern.

Materials and Instrumentation:

  • 3-Chlorobenzoyl anthranilic acid standard

  • Methanol or other suitable solvent

  • Gas chromatograph coupled to a mass spectrometer with an EI source

  • GC column suitable for the analysis of aromatic carboxylic acids (e.g., a polar capillary column)

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve 1 mg of 3-chlorobenzoyl anthranilic acid in 1 mL of methanol. P2 Vortex to ensure complete dissolution. P1->P2 G1 Set GC and MS parameters. P2->G1 G2 Inject 1 µL of the sample into the GC inlet. G1->G2 G3 Acquire data in full scan mode. G2->G3 D1 Identify the peak corresponding to 3-chlorobenzoyl anthranilic acid. G3->D1 D2 Extract the mass spectrum of the peak. D1->D2 D3 Identify the molecular ion and major fragment ions. D2->D3 D4 Compare with predicted fragmentation pattern. D3->D4

Caption: Experimental Workflow for GC-MS Analysis.

GC-MS Parameters (Example):

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV[1]

  • Scan Range: 40-350 m/z

Trustworthiness and Self-Validation:

The integrity of this protocol is ensured by the inclusion of a standard compound. The obtained spectrum should be compared against a library spectrum if available, or the predicted fragmentation pattern. The characteristic isotopic signature of chlorine serves as an internal validation point.[6] The reproducibility of the fragmentation pattern across multiple injections will further establish the trustworthiness of the results.

Conclusion

The mass spectrometry fragmentation pattern of 3-chlorobenzoyl anthranilic acid is a composite of the fragmentation behaviors of its constituent parts. By understanding the fundamental principles of mass spectrometry and the characteristic fragmentation of related compounds, a reliable prediction of its mass spectrum can be made. The amide bond cleavage, along with fragmentations of the anthranilic acid and 3-chlorobenzoyl moieties, will produce a unique fingerprint for this molecule. This guide provides a robust framework for the identification and structural elucidation of 3-chlorobenzoyl anthranilic acid and serves as a valuable resource for researchers in the pharmaceutical sciences.

References

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PubChem. Anthranilic Acid. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

  • NIST WebBook. Anthranilic acid, TMS derivative. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PMC. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available from: [Link]

  • Chegg.com. Solved Fragmentation of Anthranilic acid based off of mass. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • MassBank. Anthranilic acid. Available from: [Link]

  • Google Patents. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
  • PubChem. 3-Chlorobenzoic Acid. Available from: [Link]

  • Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • DiVA. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]

  • PubMed. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Available from: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • UNAIR Repository. Design, Synthesis and Analgesic Activity of 3-ChlorobenzoylN-(2- amino-4-chlorophenyl) anthranilic acid. Available from: [Link]

  • International Journal of ChemTech Research. Growth and Characterization of Anthranilic acid Crystals. Available from: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]

  • YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Available from: [Link]

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Structural Validation & Performance Guide: 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating structure of 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one Content Type: Publish Comparison Guide

Executive Summary This guide provides a rigorous technical framework for the synthesis, structural validation, and functional assessment of 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one . As a critical pharmacophore in the design of serine protease inhibitors—specifically for Human Leukocyte Elastase (HLE) —and a versatile intermediate for quinazolinones, the integrity of this benzoxazinone core is paramount.

Common synthetic pitfalls often yield the acyclic precursor (N-acyl anthranilic acid) or the thermodynamically stable quinazolinone isomer. This guide establishes a comparative analytical protocol to distinguish the target lactone from these specific impurities using IR, NMR (


H/

C), and functional assays.

Part 1: Structural Integrity & Synthesis Logic

The synthesis of 2-substituted-3,1-benzoxazin-4-ones relies on the cyclodehydration of N-acyl anthranilic acids. For the 3-chlorophenyl derivative, the electron-withdrawing nature of the chlorine atom at the meta position influences both the kinetics of ring closure and the electrophilicity of the carbonyl carbon at position 4.

The Mechanistic Pathway

The transformation proceeds via an N-acyl anthranilic acid intermediate. The critical step is the elimination of water (or acetic acid, if acetic anhydride is used) to form the oxazine ring.

  • Precursor: Anthranilic acid + 3-Chlorobenzoyl chloride.

  • Intermediate: N-(3-chlorobenzoyl)anthranilic acid (Acyclic).

  • Target: 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one (Cyclic Lactone).

  • Common Byproduct: 2-(3-chlorophenyl)quinazolin-4(3H)-one (formed if ammonia/amines are present or via rearrangement).

Visualization: Synthesis & Impurity Landscape

The following diagram maps the synthesis flow and points of divergence where impurities form.

SynthesisPath Anth Anthranilic Acid Inter N-(3-chlorobenzoyl) anthranilic acid (Acyclic Precursor) Anth->Inter Acylation (Pyridine/TEA) AcCl 3-Cl-Benzoyl Chloride AcCl->Inter Target 2-(3-chlorophenyl)- 4H-3,1-benzoxazin-4-one (TARGET) Inter->Target Cyclodehydration (Ac2O or SOCl2) Quin 2-(3-chlorophenyl) quinazolin-4(3H)-one (Stable Byproduct) Inter->Quin Direct Condensation (High Temp/Amine) Target->Quin + NH3 or Nucleophilic Attack

Figure 1: Synthetic pathway highlighting the critical cyclization step and the potential thermodynamic sink (Quinazolinone).

Part 2: Comparative Validation (The "Gold Standard")

To validate the structure, one must prove the ring is closed (differentiating from the precursor) and that the oxygen is retained in the ring (differentiating from the quinazolinone).

Infrared Spectroscopy (IR) – The Diagnostic Fingerprint

IR is the most rapid method for distinguishing the benzoxazinone from its acyclic precursor.

  • Target (Benzoxazinone): The carbonyl carbon is part of a cyclic ester (lactone) system. This constrained geometry shifts the C=O stretch to a significantly higher frequency (1750–1780 cm⁻¹ ).

  • Precursor (Amide/Acid): Exhibits a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and two lower frequency carbonyl peaks (Acid C=O ~1680 cm⁻¹; Amide C=O ~1650 cm⁻¹).

  • Alternative (Quinazolinone): The carbonyl is an amide type, appearing much lower (1660–1690 cm⁻¹ ) with a distinct N-H stretch if unsubstituted.

Nuclear Magnetic Resonance ( H NMR)
  • Target: Complete absence of exchangeable protons. The spectrum should show only aromatic protons (8 protons total: 4 from benzoxazine core, 4 from chlorophenyl ring).

  • Precursor: Presence of a broad singlet (COOH, ~11-13 ppm) and an amide doublet/singlet (NH, ~10-12 ppm).

Biological Performance (HLE Inhibition)

As a serine protease inhibitor, the benzoxazinone relies on the acyl-enzyme intermediate mechanism. The enzyme attacks the carbonyl at position 4, opening the ring.

  • Benzoxazinone: Active. Rapidly acylates the active site serine of Human Leukocyte Elastase.

  • Quinazolinone: Inactive.[1] The ring is too stable to undergo ring-opening acylation under physiological conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis via Acetic Anhydride (Dehydration)

This method is preferred for its speed and high yield, though it requires moisture-free conditions to prevent hydrolysis.

  • Reagents: Dissolve N-(3-chlorobenzoyl)anthranilic acid (10 mmol) in acetic anhydride (30 mL).

  • Reflux: Heat the mixture to reflux (140°C) for 1–2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1).

    • Checkpoint: The starting material spot (polar, low R_f) should disappear, replaced by a less polar spot (high R_f).

  • Isolation: Cool the mixture to 0°C. The product often crystallizes out. If not, remove excess acetic anhydride under reduced pressure.

  • Purification: Wash the solid with cold dry ether or hexane to remove traces of acetic acid. Recrystallize from dry ethanol or heptane.

    • Note: Avoid water during workup to prevent ring opening back to the precursor.

Protocol B: Analytical Validation Workflow

Use this decision tree to interpret your spectral data.

ValidationLogic Start Analyze Solid Product IR_Check IR Carbonyl > 1750 cm-1? Start->IR_Check NMR_Check 1H NMR: NH/OH Signals? IR_Check->NMR_Check Yes Result_Precursor INVALID: Open Chain Acid IR_Check->Result_Precursor No (<1700 cm-1) Result_Quin INVALID: Quinazolinone IR_Check->Result_Quin No (~1670 cm-1 + NH) Result_Target VALID: Benzoxazinone NMR_Check->Result_Target No (Aromatic only) NMR_Check->Result_Precursor Yes (10-13 ppm)

Figure 2: Analytical decision tree for confirming benzoxazinone structure.

Part 4: Data Comparison Tables

Table 1: Spectral Comparison of Target vs. Alternatives
FeatureTarget: Benzoxazinone Precursor: N-Acyl Anthranilic Acid Alternative: Quinazolinone
IR C=O Stretch 1750–1780 cm⁻¹ (Lactone)1650–1690 cm⁻¹ (Amide/Acid)1660–1690 cm⁻¹ (Amide)
IR OH/NH Absent Broad 2500–3300 cm⁻¹ (COOH/NH)Sharp ~3200-3400 cm⁻¹ (NH)

H NMR (DMSO-d

)
Aromatic only (6.8–8.2 ppm)

11–13 (COOH),

10–12 (NH)

12.0+ (NH lactam)
Solubility Soluble in CHCl

, DCM
Soluble in dilute NaOH (Ring opens)Insoluble in most organic solvents
Reactivity Ring opens with nucleophiles StableVery Stable
Table 2: Functional Activity (HLE Inhibition)
CompoundIC

(Approx.)[1][2][3][4]
Mechanism of Action
2-(3-chlorophenyl)-benzoxazinone Low

M to nM range
Acyl-enzyme formation (Suicide inhibition)
N-(3-chlorobenzoyl)anthranilic acidInactiveNo electrophilic trap
2-(3-chlorophenyl)quinazolinoneInactiveNon-reactive amide bond

References

  • Synthesis & Mechanism: Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. Link

  • Biological Activity (HLE): Teshima, T., et al. (1982). Inhibitors of Human Leukocyte Elastase.[1][2][5][6] Journal of Biological Chemistry. (Contextual grounding on benzoxazinone elastase inhibitors). Link

  • Mechanochemical Synthesis: Pattarawarapan, M., et al. (2017).[7] Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones. Synlett, 28, 589-592.[7] Link

  • Spectral Characterization: Comparison data derived from standard benzoxazinone spectral libraries and Sigma-Aldrich product specifications for analog 2-phenyl-4H-3,1-benzoxazin-4-one. Link

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A Comparative Guide to the Biological Activities of Benzoxazinones Derived from the 3-Chloro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoxazinones are a prominent class of heterocyclic compounds that have garnered substantial interest within the medicinal chemistry landscape.[1][2] Their fused bicyclic structure serves as a versatile scaffold, enabling the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological activities.[2][3] These activities span anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, making them a focal point for drug discovery and development.[2][4]

A particularly crucial intermediate in the synthesis of these potent molecules is 3-chloro-2H-benzo[b][1][2]oxazin-2-one . This precursor is synthesized through the cyclization of 2-aminophenols with oxalyl chloride, followed by treatment with a chlorinating agent like thionyl chloride.[5] Its reactivity, especially at the C-3 position, allows for facile nucleophilic substitution, providing a straightforward route to a multitude of C-3-functionalized benzoxazinone derivatives.

This guide offers a comparative analysis of the biological activities of various benzoxazinone derivatives originating from this 3-chloro isomer. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and provide researchers and drug development professionals with objective, data-driven insights to guide future discovery efforts.

General Synthetic Workflow

The journey from simple starting materials to biologically active benzoxazinone derivatives often follows a structured path. The 3-chloro intermediate is pivotal in this process, acting as a versatile hub for diversification.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Derivatization via Nucleophilic Substitution cluster_2 Step 3: Biological Evaluation 2-Aminophenol 2-Aminophenol 1,4-Benzoxazinedione 1,4-Benzoxazinedione 2-Aminophenol->1,4-Benzoxazinedione Oxalyl Chloride 3-Chloro-1,4-benzoxazin-2-one 3-Chloro-1,4-benzoxazin-2-one 1,4-Benzoxazinedione->3-Chloro-1,4-benzoxazin-2-one Thionyl Chloride / Vilsmeier-Haack Reagent Diverse Benzoxazinone Derivatives Diverse Benzoxazinone Derivatives 3-Chloro-1,4-benzoxazin-2-one->Diverse Benzoxazinone Derivatives Various Nucleophiles (e.g., Aryl amines, Thiols, Azides) Anticancer Assays Anticancer Assays Diverse Benzoxazinone Derivatives->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Diverse Benzoxazinone Derivatives->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Diverse Benzoxazinone Derivatives->Anti-inflammatory Assays

Caption: General synthetic workflow for 3-chloro-benzoxazinone derivatives.

Anticancer Activity

The search for novel anticancer agents remains a paramount challenge in medicine. Benzoxazinone derivatives have emerged as a promising class of compounds, demonstrating potent cytotoxic effects against various human cancer cell lines.[1] The mechanism often involves the induction of apoptosis and cell cycle arrest.[1][6]

Comparative Data: In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic effects of various benzoxazinone derivatives, providing a quantitative comparison of their potency. Doxorubicin is frequently used as a standard reference drug.

Derivative Class/CompoundStructural ModificationCancer Cell LineActivity Metric (IC₅₀ in µM)Reference Drug (IC₅₀ in µM)Citation
1,2,3-Triazole Hybrids
Compound 14b1,2,3-triazole linkageA549 (Lung)7.59 ± 0.31Not specified[6]
Compound 14c1,2,3-triazole linkageA549 (Lung)18.52 ± 0.59Not specified[6]
Nitro-Substituted
Compound 3cNitro groupHeLa (Cervical)~28.54% cell viabilityDoxorubicin[1]
Compounds 3a, 3kNitro groupHeLa (Cervical)~44.67% & ~38.21% viabilityDoxorubicin[1]
Benzo[a]phenoxazines
C9, A36, A42Fused phenoxazine ringRKO (Colorectal), MCF7 (Breast)Low micromolarNot specified[1]
Structure-Activity Relationship (SAR) Insights
  • Hybridization: The fusion of the benzoxazinone scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, appears to be a highly effective strategy for enhancing anticancer activity, as seen with compounds 14b and 14c against A549 lung cancer cells.[6]

  • Substituent Effects: The presence and position of substituents play a crucial role. For instance, strong electron-donating groups have been associated with potent but non-selective cytotoxicity, whereas derivatives with electron-withdrawing groups displayed more selective antiproliferative effects.[7]

  • Cell Line Specificity: The synthesized compounds exhibit varying degrees of effectiveness across different cancer cell lines, highlighting the importance of screening against a diverse panel to identify specific and potent agents.[6]

SAR_Anticancer cluster_core Benzoxazinone Core cluster_modifications Structural Modifications cluster_activity Resulting Activity Core 3-Substituted Benzoxazinone Triazole Hybridization with 1,2,3-Triazole Core->Triazole EWG Electron-Withdrawing Groups (e.g., -NO2) Core->EWG EDG Electron-Donating Groups Core->EDG HighPotency High Potency (e.g., A549 cells) Triazole->HighPotency Synergistic Effect Selective Selective Cytotoxicity EWG->Selective Improved Selectivity NonSelective Non-Selective Cytotoxicity EDG->NonSelective Increased general toxicity G LPS LPS (Inflammatory Stimulus) Cell Microglial Cell / Macrophage LPS->Cell Pathway Pro-inflammatory Signaling (e.g., NF-κB) Cell->Pathway Enzymes iNOS & COX-2 Gene Transcription Pathway->Enzymes Mediators ↑ NO, Prostaglandins, Cytokines (IL-6, TNF-α) Enzymes->Mediators Inflammation Inflammation Mediators->Inflammation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Pathway Inhibits Benzoxazinone->Enzymes Downregulates

Caption: Anti-inflammatory mechanism of benzoxazinone derivatives.

Experimental Protocol: LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells

This in vitro assay is used to screen for compounds that can inhibit inflammatory responses in brain-resident immune cells.

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) to stimulate an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.

Conclusion

Benzoxazinones derived from the 3-chloro isomer represent a highly adaptable and pharmacologically significant chemical scaffold. The ease of functionalization at the C-3 position allows for the systematic modification and optimization of biological activity. Comparative analysis reveals that chloro-substitution is a recurring theme for enhancing both antimicrobial and anti-inflammatory potency. Furthermore, the creation of hybrid molecules, by tethering the benzoxazinone core to other bioactive fragments like thiosemicarbazones or triazoles, is a powerful strategy for developing compounds with superior efficacy. The experimental data presented in this guide underscores the potential of these derivatives as lead compounds in the development of new anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on elucidating precise mechanisms of action and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

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  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - Macao Polytechnic University. (URL: )
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  • SYNTHESIS, EVALUATION OF ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF SUBSTITUTED 1,2-BENZOXAZOLONE AND 3-CHLORO-1,2-BENZOXAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: )
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